2-Chloro-6-(pyrrolidin-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMNALSMDIURFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Introduction: The Strategic Importance of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry
This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique molecular architecture, featuring a pyridine core substituted with a reactive chlorine atom and a pyrrolidine moiety, renders it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs and its ability to engage in key biological interactions.[3] The strategic placement of the chloro and pyrrolidinyl groups allows for precise molecular modifications, enabling chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability, which are paramount in the optimization of lead drug candidates.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent motif in pharmaceuticals, contributing to the three-dimensional diversity and favorable physicochemical properties of drug molecules.[4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings, detailed experimental protocols, and practical considerations for its efficient preparation.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal and most direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and pyrrolidine.[7][8] This reaction is a cornerstone of heterocyclic chemistry and proceeds through a well-established mechanism.[9]
Mechanistic Rationale
The SNAr reaction on a pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[10] In the case of 2,6-dichloropyridine, both the C2 and C6 positions are electronically activated and sterically accessible. The reaction initiates with the attack of the nucleophile, in this case, the secondary amine pyrrolidine, on one of the electrophilic carbon atoms bearing a chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][10] The negative charge in this intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, a particularly stable arrangement.[10] The subsequent step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final product.
Due to the symmetry of 2,6-dichloropyridine, the initial monosubstitution yields a single product, this compound.[8] A significant challenge in this synthesis can be preventing a second substitution, where another molecule of pyrrolidine displaces the remaining chlorine atom. The introduction of the electron-donating pyrrolidine group in the first step deactivates the ring towards subsequent nucleophilic attack, which aids in achieving mono-substitution.[8] However, careful control of reaction conditions is crucial to maximize the yield of the desired mono-substituted product.
Below is a diagram illustrating the SNAr mechanism for the synthesis of this compound.
Caption: SNAr reaction mechanism.
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound: a conventional heating method and a microwave-assisted method. The choice between these methods will depend on the available equipment, desired reaction time, and scale of the synthesis.
Protocol 1: Conventional Synthesis
This protocol is a robust and widely applicable method for the laboratory-scale synthesis of the target compound.
Materials and Reagents:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (1.0 eq), pyrrolidine (1.0-1.2 eq), and cesium carbonate (1.0-1.5 eq).
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
A patent provides a specific example where 2,6-Dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and Cs₂CO₃ (4.58 g, 14 mmol) were dissolved in 28 mL of DMF and stirred for 16 hours at 80 °C, yielding the title compound in 90% yield.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[11]
Materials and Reagents:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 eq), pyrrolidine (1.2-1.5 eq), and potassium carbonate (2.0-2.5 eq).
-
Add the solvent (e.g., DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a temperature between 150-200 °C for 15-60 minutes. Reaction parameters should be optimized for the specific microwave system being used.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.
The general workflow for both synthetic approaches is outlined in the diagram below.
Caption: Generalized experimental workflow.
Comparative Analysis of Synthesis Parameters
The efficiency of the synthesis of this compound is influenced by several key parameters. A judicious selection of these conditions is essential for maximizing yield and purity while minimizing reaction time and side-product formation.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale and Field Insights |
| Temperature | 80-100 °C | 150-200 °C | Higher temperatures in microwave synthesis lead to significantly faster reaction rates. Conventional heating is limited by the boiling point of the solvent at atmospheric pressure. |
| Reaction Time | 12-24 hours | 15-60 minutes | The direct and efficient energy transfer in microwave heating dramatically reduces the time required for the reaction to reach completion. |
| Base | Cs₂CO₃, K₂CO₃ | K₂CO₃ | Cesium carbonate is often more effective in promoting SNAr reactions but is also more expensive. Potassium carbonate is a cost-effective and suitable alternative, particularly for microwave synthesis. The base neutralizes the HCl generated during the reaction. |
| Solvent | DMF, Dioxane | DMF, NMP, DMSO | High-boiling, polar aprotic solvents are ideal as they can dissolve the reactants and facilitate the SNAr mechanism. For microwave synthesis, solvents with high dielectric constants are preferred for efficient energy absorption. |
| Yield | Typically high (e.g., 90%[7]) | Generally high, often comparable to or exceeding conventional methods. | Both methods can provide excellent yields, but microwave synthesis may offer advantages in terms of throughput and process optimization. |
Conclusion and Future Outlook
The synthesis of this compound via nucleophilic aromatic substitution of 2,6-dichloropyridine is a robust and efficient method, crucial for the advancement of drug discovery programs that utilize this versatile intermediate. Both conventional heating and microwave-assisted protocols offer reliable pathways to this compound, with the latter providing significant advantages in terms of reaction speed. Future research in this area may focus on the development of continuous flow processes for the large-scale, industrial production of this compound, as well as the exploration of greener solvents and catalyst systems to enhance the sustainability of the synthesis. The continued importance of pyridine and pyrrolidine scaffolds in medicinal chemistry ensures that the demand for efficient and scalable syntheses of key building blocks like this compound will remain high.[3][4]
References
-
ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
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- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its inherent electronic properties, ability to participate in hydrogen bonding, and structural planarity make it a privileged core in a vast number of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. This guide focuses on 2-Chloro-6-(pyrrolidin-1-yl)pyridine , a versatile bifunctional building block that combines the reactive potential of a 2-chloropyridine with the widely utilized pyrrolidine motif, a staple in modern drug discovery for its ability to increase solubility and introduce favorable three-dimensional structure.[3][4]
This document serves as a technical resource, providing detailed information on the molecular properties, a validated synthesis protocol, and an exploration of the potential applications of this compound for professionals engaged in chemical research and development.
Part 1: Molecular and Physicochemical Profile
This compound is a disubstituted pyridine derivative. The presence of an electron-donating pyrrolidine group and an electron-withdrawing chloro group on the same ring system creates a unique electronic environment that is instrumental in its reactivity and utility as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | [5] |
| Molecular Weight | 182.65 g/mol | [5] |
| CAS Number | 117362-51-3 | [5] |
| Appearance | Not specified in literature; likely an oil or low-melting solid | - |
| Boiling Point | Experimental data not available in cited literature | - |
| Melting Point | Experimental data not available in cited literature | - |
Part 2: Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and quality control of chemical compounds. Below are the available experimental and expected spectroscopic data for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The experimental ¹H NMR spectrum provides a clear signature for the molecule's proton environments. The data below was reported in deuterochloroform (CDCl₃).
-
¹H NMR (CDCl₃): δ 7.32 (1H, t), 6.49 (1H, d), 6.20 (1H, d), 3.43 (4H, m), 1.99 (4H, m).[5]
Insight for the Scientist:
-
The signal at 7.32 ppm (triplet) corresponds to the proton at the C4 position of the pyridine ring, split by the two adjacent protons at C3 and C5.
-
The signals at 6.49 ppm (doublet) and 6.20 ppm (doublet) represent the protons at the C3 and C5 positions, respectively. The significant upfield shift compared to unsubstituted pyridine is due to the strong electron-donating effect of the pyrrolidine nitrogen.
-
The multiplet at 3.43 ppm is characteristic of the four protons on the carbons of the pyrrolidine ring adjacent to the nitrogen atom.
-
The multiplet at 1.99 ppm corresponds to the remaining four protons on the other two carbons of the pyrrolidine ring.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
-
Pyridine Ring Carbons: Three signals are expected. The carbon bearing the chlorine (C2) and the carbon bearing the pyrrolidine (C6) would appear significantly downfield, likely in the 155-165 ppm range. The carbons at the C3, C4, and C5 positions would be found in the aromatic region, with C4 being the most upfield-shifted due to the para-donating effect of the pyrrolidine.
-
Pyrrolidine Ring Carbons: Two distinct signals are anticipated. The carbons directly attached to the nitrogen (α-carbons) would be expected around 45-55 ppm, while the β-carbons would appear further upfield, typically in the 20-30 ppm range.
Part 3: Synthesis Protocol - Nucleophilic Aromatic Substitution
The most direct and high-yielding synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by two chloro-substituents in the starting material, makes it highly susceptible to nucleophilic attack.
Reaction Principle
The reaction proceeds by the attack of the secondary amine (pyrrolidine) at one of the chlorine-bearing carbons of 2,6-dichloropyridine. The use of a suitable base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, and a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the cationic species.
Experimental Workflow
The following protocol is adapted from a reported literature procedure which demonstrates a 90% yield.[5]
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Pyrrolidine (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Magnesium Sulfate (MgSO₄)
-
Celite
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,6-Dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and Cesium Carbonate (4.58 g, 14 mmol).
-
Solvent Addition: Add 28 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Stir the mixture at 80 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the aqueous layer with ethyl acetate (EtOAc) three times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound.
-
Purification (if necessary): The crude product (2.31 g, 90% yield reported) may be of sufficient purity for many applications.[5] If further purification is required, flash column chromatography on silica gel can be employed.
Caption: Synthesis workflow for this compound.
Part 4: Applications in Drug Discovery and Chemical Synthesis
This compound is not just a final product but a strategic intermediate. Its value lies in the differential reactivity of its two key functional groups.
A Versatile Scaffold for Library Synthesis
The remaining chloro-substituent is a versatile handle for further chemical modification, primarily through cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C6 position, including aryl, heteroaryl, alkyl, and alkyne groups.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
This dual functionality makes the compound an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, while the diversity introduced at the chloro-position can be used to optimize pharmacodynamic activity. A related structural analog, for instance, has been identified as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs) and served as the basis for developing potential Positron Emission Tomography (PET) imaging agents.[6] This highlights the potential of this chemical class in neuroscience research and diagnostics.
Caption: Role as a versatile intermediate in drug discovery.
Part 5: Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, the GHS classification for similar compounds and its precursors provides essential guidance.
-
2,6-Dichloropyridine (Precursor): Toxic if swallowed, causes skin irritation, and serious eye damage.
-
Pyrrolidine (Precursor): Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.
Given its structure and precursors, this compound should be handled with care.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. Available at: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
4-(Methylthio)-2-phenylquinazoline. Organic Syntheses Procedure. Available at: [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
2-Chloropyridine. PubChem. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]
- Process for preparing pyrrolidinylacetamide derivatives. Google Patents.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC - NIH. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD. Available at: [Link]
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. Available at: [Link]
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- 5. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Elucidating Molecular Structure
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-Chloro-6-(pyrrolidin-1-yl)pyridine, a disubstituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of a halogenated pyridine ring coupled with a saturated heterocyclic amine bestows upon it a unique electronic and steric profile, influencing its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering researchers a comprehensive reference for its identification and characterization through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The data and interpretations presented herein are a synthesis of established spectroscopic principles and comparative analysis with structurally related compounds, providing a robust framework for researchers in the field.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is anticipated to provide a clear molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Relative Intensity |
| 182/184 | [M]⁺˙ | - | C₉H₁₁ClN₂⁺˙ | Moderate |
| 154/156 | [M - C₂H₄]⁺˙ | Ethylene | C₇H₇ClN₂⁺˙ | High |
| 147 | [M - Cl]⁺ | Chlorine radical | C₉H₁₁N₂⁺ | Moderate |
| 111 | [M - C₄H₇N]⁺ | Pyrrolidine radical | C₅H₄ClN⁺ | Low |
| 78 | [C₅H₄N]⁺ | C₄H₇NCl | Pyridine cation | Low |
| 70 | [C₄H₈N]⁺ | C₅H₃ClN | Pyrrolidinyl cation | High |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 182/184) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Interpretation of the Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the removal of an electron to form the molecular ion [M]⁺˙. The subsequent fragmentation is dictated by the relative stabilities of the resulting carbocations and neutral losses.
A primary and highly favorable fragmentation pathway involves the cleavage of the pyrrolidine ring, leading to the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type rearrangement, resulting in a stable fragment at m/z 154/156. Another significant fragmentation is the loss of a chlorine radical to yield the ion at m/z 147. The pyrrolidinyl cation at m/z 70 is also expected to be a prominent peak due to the stability of the secondary carbocation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of chlorine. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared Absorption Data
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |
| 2970-2850 | C-H stretch | Aliphatic (Pyrrolidine) | Strong |
| 1600-1580 | C=C stretch | Aromatic (Pyridine) | Strong |
| 1570-1550 | C=N stretch | Aromatic (Pyridine) | Strong |
| 1480-1440 | C-H bend | Aliphatic (Pyrrolidine) | Medium |
| 1350-1250 | C-N stretch | Aryl-Amine | Strong |
| 1100-1000 | C-N stretch | Aliphatic Amine | Medium |
| 800-750 | C-H out-of-plane bend | Aromatic (Pyridine) | Strong |
| 750-700 | C-Cl stretch | Aryl Halide | Strong |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the substituted pyridine ring and the pyrrolidine moiety. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching of the pyrrolidine ring will be observed just below 3000 cm⁻¹. The presence of the pyridine ring will be confirmed by strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. A strong band in the 1350-1250 cm⁻¹ range is indicative of the aryl-amine C-N bond. The C-Cl stretch is expected to appear in the lower frequency region, typically between 750 and 700 cm⁻¹. A comparative analysis with the spectrum of a similar molecule, 2-chloro-6-methyl pyridine, can aid in the precise assignment of the pyridine ring vibrations.[1]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT)
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify and label the major absorption peaks. Correlate the observed frequencies with known vibrational modes using standard IR correlation tables and comparison with spectra of similar compounds.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.40 | t | ~7.8 | 1H | H-4 (Pyridine) |
| ~6.55 | d | ~7.8 | 1H | H-3 (Pyridine) |
| ~6.40 | d | ~7.8 | 1H | H-5 (Pyridine) |
| ~3.50 | t | ~6.5 | 4H | H-2', H-5' (Pyrrolidine) |
| ~1.95 | m | ~6.5 | 4H | H-3', H-4' (Pyrrolidine) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the pyrrolidine substituent. The pyridine protons will appear in the aromatic region (δ 6.0-8.5 ppm). Due to the electron-donating nature of the pyrrolidine group and the electron-withdrawing effect of the chlorine atom, the pyridine protons are expected to be shifted relative to unsubstituted pyridine. The H-4 proton will likely appear as a triplet, being coupled to both H-3 and H-5. The H-3 and H-5 protons will appear as doublets. The pyrrolidine protons will be in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (H-2' and H-5') will be deshielded and appear as a triplet, while the other two sets of protons (H-3' and H-4') will be more shielded and appear as a multiplet.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~139 | C-4 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| ~106 | C-5 (Pyridine) |
| ~47 | C-2', C-5' (Pyrrolidine) |
| ~25 | C-3', C-4' (Pyrrolidine) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals. The five signals in the downfield region (δ 100-165 ppm) correspond to the carbons of the pyridine ring. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon bearing the chlorine atom (C-2) will also be significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, with the carbons adjacent to the nitrogen (C-2' and C-5') appearing around δ 47 ppm and the other two carbons (C-3' and C-4') at a more shielded position around δ 25 ppm.[1][7][8]
Caption: Predicted ¹³C NMR chemical shift assignments for this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei to be observed: ¹H and ¹³C
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 25 °C (or as required)
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 220 ppm) and a greater number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, with the aid of 2D NMR data if available.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the insights from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data and detailed methodologies presented herein serve as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the advancement of their scientific endeavors.
References
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337.
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]
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Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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ChemEurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine adsorption FT-IR difference spectra under constant pyridine.... Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
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The Organic Chemistry of 2-Chloro-6-(pyrrolidin-1-yl)pyridine: A Mechanistic Deep Dive for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in key organic transformations. This versatile building block is of significant interest to researchers in synthetic and medicinal chemistry, particularly in the construction of complex nitrogen-containing scaffolds for drug discovery. We will dissect the electronic properties of this molecule and elucidate its reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide will go beyond simple reaction schemes to provide a deep understanding of the underlying mechanistic principles, empowering researchers to rationally design synthetic routes and optimize reaction conditions.
Introduction: Unveiling the Reactivity of a Privileged Scaffold
This compound is a disubstituted pyridine ring, a structural motif frequently found in pharmaceuticals and biologically active compounds.[1] Its utility as a synthetic intermediate stems from the orthogonal reactivity of its two substituents: a labile chlorine atom at the 2-position, which acts as a good leaving group, and an electron-donating pyrrolidine ring at the 6-position, which modulates the electronic properties of the pyridine core.
The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in many natural products and pharmaceuticals.[1] Its presence in this compound has a profound impact on the molecule's reactivity. The nitrogen atom of the pyrrolidine ring donates electron density into the pyridine ring through resonance, a phenomenon known as a +M (mesomeric) effect. This increased electron density particularly influences the ortho and para positions relative to the pyrrolidine group.
Conversely, the chlorine atom at the 2-position is an electron-withdrawing group through induction (-I effect) and a weak deactivator. However, its key role is to serve as a leaving group in substitution reactions. The interplay of these electronic effects dictates the preferred reaction pathways for this molecule.
Mechanism of Action in Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as chlorine, at the 2-position facilitates Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
The Addition-Elimination Pathway
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom (C2). This attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[2] The electron-donating pyrrolidine group at the 6-position further influences the electron density of the ring, but the primary directing effect for nucleophilic attack on a halopyridine is the pyridine nitrogen itself.
Step 2: Elimination of the Leaving Group and Re-aromatization
The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion. This step is typically fast.
Fig. 1: Generalized workflow for SNAr on this compound.
Causality Behind Experimental Choices in SNAr
-
Choice of Nucleophile: Strong nucleophiles are required to initiate the attack on the electron-deficient pyridine ring. Common nucleophiles include alkoxides, thiolates, and amines.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Temperature: The reaction often requires heating to overcome the activation energy for the initial nucleophilic attack.
Experimental Protocol: Synthesis of a 2-Amino-6-(pyrrolidin-1-yl)pyridine Derivative
This protocol describes a typical SNAr reaction using an amine as the nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K2CO3) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.2 eq), and K2CO3 (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 2-position readily participates in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming a C-C bond between an organoboron compound and an organic halide.[4]
The Catalytic Cycle:
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) undergoes transmetalation with the Pd(II) complex. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Fig. 2: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5]
The Catalytic Cycle:
The catalytic cycle is similar to that of the Suzuki-Miyaura coupling.
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center are reductively eliminated to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Fig. 3: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Field-Proven Insights for Palladium-Catalyzed Reactions
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to promote the oxidative addition and reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is required. For Suzuki-Miyaura, common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). For Buchwald-Hartwig, alkoxides (NaOtBu, LHMDS) are frequently used.
-
Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. Pd(II) precursors like Pd(OAc)2 or PdCl2 are reduced in situ to the active Pd(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K2CO3)
-
Toluene and water (solvent mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
In a separate vial, dissolve Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the mixture to 90-110 °C under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Reaction Type | Typical Reagents | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| SNAr | Amines, Alcohols, Thiols | DMF, DMSO | K2CO3, Et3N | 80 - 120 | 70 - 95 |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Toluene/H2O, Dioxane | K2CO3, K3PO4 | 80 - 110 | 60 - 90 |
| Buchwald-Hartwig | Primary/secondary amines | Toluene, Dioxane | NaOtBu, LHMDS | 80 - 110 | 65 - 95 |
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the C-Cl bond at the 2-position, which readily undergoes both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-donating pyrrolidine group at the 6-position modulates the electronic properties of the pyridine ring, influencing reaction rates but not fundamentally altering the primary modes of reactivity. A thorough understanding of the mechanisms of these transformations, as detailed in this guide, is essential for researchers aiming to leverage this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
-
Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Various Authors. (n.d.). Nucleophilic Substitution Reactions.
- Green, R. A., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Wolfe, J. P., & Buchwald, S. L. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Journal of the American Chemical Society.
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
- Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.
- Shvets, N., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
- Everson, D. A., et al. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society.
- Green, R. A., & Hartwig, J. F. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- BenchChem. (2025). A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube. [Link]
- ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? [Forum discussion].
- Vertex Pharmaceuticals Incorporated. (2011, March 23).
- Gray, D. L., et al. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.
- Bryce, M. R., et al. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
Schering Co. (n.d.). Developing novel classes of protein kinase CK1d inhibitors by fusing[6][7][8]triazole with different bicyclic heteroaromatic systems. European Journal of Medicinal Chemistry.
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- J. WILEY. (1965). Synthetic Organic Chemistry.
- Andersson, H., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
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An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-6-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry. The guide details its synthesis, physicochemical properties, and significant role as a versatile intermediate in the development of novel therapeutics. Drawing from patent literature and chemical databases, this document offers practical insights and detailed protocols for researchers and scientists engaged in drug discovery and development.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[1][2] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle. The strategic combination of these two pharmacophores in a single molecule, as seen in this compound, creates a powerful and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications.
This guide will delve into the specifics of this compound, offering a detailed exploration of its synthesis, a summary of its known properties, and an examination of its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Structural Information
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 117362-51-3 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁ClN₂ | [3][7] |
| Molecular Weight | 182.65 g/mol | [3][7] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
| Purity (Typical) | ≥97% | [3] |
| InChI Key | VBMNALSMDIURFG-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Detailed Protocol
The most direct and commonly cited method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,6-dichloropyridine with pyrrolidine. This reaction is well-documented in the patent literature and offers a high-yielding and straightforward route to the desired product.[7]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the procedure described in patent WO2014/209034.[7]
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Pyrrolidine (1.0 eq)
-
Caesium carbonate (Cs₂CO₃) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a solution of 2,6-dichloropyridine (2.08 g, 14 mmol) and pyrrolidine (1.0 g, 14 mmol) in DMF (28 mL), add caesium carbonate (4.58 g, 14 mmol).
-
Stir the reaction mixture at 80°C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Expected Yield: ~90%[7]
Causality Behind Experimental Choices
-
Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions. It effectively dissolves the reactants and facilitates the reaction by stabilizing the charged intermediate.
-
Base: Caesium carbonate is a mild inorganic base that acts as a proton scavenger, neutralizing the hydrochloric acid formed during the reaction and driving the equilibrium towards the product.
-
Temperature: The reaction is heated to 80°C to provide sufficient activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Workup: The aqueous workup is necessary to remove the DMF and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.
Spectroscopic Data and Characterization
Accurate characterization of the synthesized compound is essential for quality control and to confirm its identity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule.
¹H NMR (CDCl₃): δ 7.32 (1H, t), 6.49 (1H, d), 6.20 (1H, d), 3.43 (4H, m), 1.99 (4H, m).[7]
Interpretation:
-
The triplet at 7.32 ppm corresponds to the proton at the 4-position of the pyridine ring, coupled to the two adjacent protons.
-
The doublets at 6.49 and 6.20 ppm are assigned to the protons at the 3- and 5-positions of the pyridine ring, respectively.
-
The multiplet at 3.43 ppm represents the four protons of the pyrrolidine ring adjacent to the nitrogen atom.
-
The multiplet at 1.99 ppm corresponds to the remaining four protons of the pyrrolidine ring.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 2-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for screening.
Key Intermediate in the Synthesis of Senicapoc Analogues
While a direct lineage to a marketed drug is not prominently documented, the structural motif of this compound is found in precursors to compounds of significant pharmacological interest. For instance, it is a key structural element in the synthesis of analogues of Senicapoc , a potent and selective blocker of the KCa3.1 (Gardos) channel.[3][8][9] Senicapoc itself has been investigated for the treatment of sickle cell anemia and is being repurposed for conditions like Alzheimer's disease.[3][8][9] The synthesis of Senicapoc and its derivatives often involves the coupling of a substituted pyridine moiety with other fragments, highlighting the importance of intermediates like this compound.
Caption: Role as a key synthetic intermediate.
Versatility in Lead Optimization
The 2-chloro substituent on the pyridine ring is readily displaced by various nucleophiles, making it an ideal position for structure-activity relationship (SAR) studies during lead optimization. Researchers can systematically modify this position to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate. The pyrrolidine moiety, with its defined stereochemistry and potential for further substitution, adds another layer of diversity that can be explored to optimize interactions with biological targets.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward, high-yielding synthesis and the presence of two key pharmacophores make it an attractive starting material for the development of novel therapeutics. The ability to selectively functionalize the chloro-substituted position on the pyridine ring provides a powerful tool for lead optimization and the generation of diverse compound libraries. As the demand for novel and effective drugs continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase.
References
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Repurposing the KCa3.1 inhibitor senicapoc for Alzheimer's disease. PMC. [Link]
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
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The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Journal of Medicinal Chemistry Vol. 59 No. 10. ACS Publications. [Link]
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Figure S12. 13 C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5. ResearchGate. [Link]
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Journal of Medicinal Chemistry Vol. 63 No. 2. ACS Publications. [Link]
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This compound|-范德生物科技公司. BIOFOUNT. [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. ResearchGate. [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
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6-Methylnicotine. Wikipedia. [Link]
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Senicapoc. Wikipedia. [Link]
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Senicapoc: Repurposing a Drug to Target Microglia KCa3.1 in Stroke. PubMed Central. [Link]
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2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. PubMed. [Link]
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Pyridine, 2-chloro-. the NIST WebBook. [Link]
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WO 2012/069948 Al. Common Organic Chemistry. [Link]
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Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
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Pyrrolidine synthesis via ring contraction of pyridines. OUCI. [Link]
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Bioorganic & medicinal chemistry letters. National Library of Medicine Institution. [Link]
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Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. ResearchGate. [Link]
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Current Chemistry Letters A concise review on some synthetic routes and applications of pyridine scaffold compounds. Semantic Scholar. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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The Clinically Tested Gardos Channel Inhibitor Senicapoc Exhibits Antimalarial Activity. American Society for Microbiology. [Link]
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Pyridine. the NIST WebBook. [Link]
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An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Derivatives in Drug Discovery
Introduction: The Privileged 2,6-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its rigid, planar structure make it an ideal scaffold for engaging with biological targets.[1] Within this class, 2,6-disubstituted pyridines represent a particularly valuable motif, offering a defined vector for substituents to probe protein binding pockets. This guide focuses on a key building block within this family: 2-Chloro-6-(pyrrolidin-1-yl)pyridine . We will provide an in-depth exploration of its synthesis, delve into the reactivity of its chloro-substituent in modern cross-coupling reactions, and discuss the design and synthesis of its structural analogues and derivatives as potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
I. The Core Scaffold: Synthesis and Physicochemical Properties
The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine. The greater electrophilicity of the C2/C6 positions on the pyridine ring, enhanced by the electron-withdrawing nature of the ring nitrogen and the second chlorine atom, facilitates this reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Caesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (1.0 eq.), pyrrolidine (1.0 eq.), and caesium carbonate (1.0 eq.).
-
Add N,N-dimethylformamide (DMF) to dissolve the reagents.
-
Stir the mixture at 80°C for 16 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by column chromatography on silica gel if necessary. A typical reported yield for this reaction is around 90%.[2]
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the caesium cation without hydrogen bonding to the nucleophile (pyrrolidine), thus maintaining its nucleophilicity.
-
Base: Caesium carbonate is a moderately strong base that is effective in scavenging the HCl generated during the reaction. Its high solubility in DMF compared to other carbonate bases can lead to higher reaction rates.
-
Temperature: Heating to 80°C provides the necessary activation energy for the substitution to proceed at a reasonable rate without significant decomposition of the starting materials or product.
Physicochemical Properties
Understanding the physicochemical properties of the core scaffold is crucial for predicting its behavior in biological systems and for designing analogues with improved drug-like properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₁ClN₂ | [2] |
| Molecular Weight | 182.65 g/mol | [2] |
| CAS Number | 117362-51-3 | [2] |
| pKa (of pyridinium ion) | ~3-4 (estimated) | The electron-withdrawing chloro group and the electron-donating pyrrolidine group have opposing effects. The pKa is expected to be lower than that of pyridine (5.23)[3] due to the chloro group's influence.[4] |
| cLogP | ~2.5-3.0 (estimated) | This value suggests moderate lipophilicity, a good starting point for drug design. |
II. Reactivity and Derivatization: Unleashing the Potential of the Chloro Group
The true synthetic utility of this compound lies in the reactivity of the C2-chloro group as a handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the pyridine core.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 2-position of the pyridine and various aryl or heteroaryl boronic acids or esters. However, 2-chloropyridines can be challenging substrates due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[5][6] Success hinges on the selection of an appropriate catalyst system.
Causality in Catalyst Selection:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[5][6] The electron-rich nature of these ligands enhances the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[7] The steric bulk of the ligands promotes the final reductive elimination step to release the product and regenerate the active catalyst.[5]
-
Palladium Precatalysts: Pre-catalysts like PEPPSI-IPr or Buchwald's G3/G4 palladacycles are often more efficient than simple sources like Pd(OAc)₂ because they provide a more reliable and rapid generation of the active Pd(0) species.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure that can be adapted for various arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.
-
Add anhydrous, degassed toluene and a small amount of degassed water.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, allowing for the replacement of the chloro group with a wide range of primary and secondary amines. This opens the door to a vast array of structural analogues with diverse properties. As with the Suzuki coupling, the choice of ligand and base is critical for achieving high yields, especially with the less reactive 2-chloropyridine substrate.[8][9]
Causality in Reagent Selection:
-
Ligands: Bulky biarylphosphine ligands such as RuPhos and BrettPhos are often highly effective for the amination of challenging heteroaryl chlorides.[10] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may necessitate a more active catalyst system or higher temperatures.[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general procedure for the C-N cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.2 eq.)
-
BrettPhos G3 Palladacycle (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene or 1,4-dioxane, anhydrous and degassed
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the BrettPhos G3 palladacycle, sodium tert-butoxide, and this compound.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the primary amine.
-
Seal the tube and heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-amino-6-(pyrrolidin-1-yl)pyridine derivative.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Structural Analogues and Derivatives: Exploring Chemical Space
The true power of the this compound scaffold lies in its potential for derivatization. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to optimize for potency, selectivity, and pharmacokinetic profiles.
A. Bioisosteric Replacements of the Pyrrolidine Ring
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the biological activity or ADME properties of a compound.[12] The pyrrolidine ring can be replaced with other cyclic amines to explore different conformational preferences and vector orientations of substituents.
Examples of Bioisosteric Replacements:
-
Piperidine: A six-membered ring that offers a different chair conformation and exit vectors for substituents compared to the five-membered pyrrolidine.
-
Azepane: A seven-membered ring that provides even greater conformational flexibility.
-
Morpholine: Introduces a heteroatom (oxygen) that can act as a hydrogen bond acceptor and generally increases hydrophilicity.
-
Thiomorpholine: The sulfur atom can engage in different non-covalent interactions compared to the oxygen in morpholine.
B. Modifications of the Pyridine Ring
Further diversification can be achieved by introducing substituents at the 3, 4, and 5 positions of the pyridine ring. This is typically done by starting with a more highly substituted dichloropyridine. For example, using 2,6-dichloro-4-(trifluoromethyl)pyridine would lead to analogues with a strongly electron-withdrawing group on the pyridine core.
C. Derivatives as Kinase Inhibitors
The 2,6-disubstituted pyridine scaffold is a common feature in many kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase active site, a common binding motif for this class of drugs.[13][14] By synthesizing derivatives of this compound with appropriate aryl or heteroaryl groups at the 2-position, it is possible to target the ATP-binding site of various kinases.
Example Application: PIM Kinase Inhibitors
PIM kinases are a family of serine/threonine kinases that are overexpressed in several cancers.[15] A hypothetical drug discovery workflow could involve synthesizing a library of 2-aryl-6-(pyrrolidin-1-yl)pyridines and screening them for PIM-1 inhibitory activity.
| Compound | R Group (at C2) | PIM-1 IC₅₀ (nM) (Hypothetical Data) |
| 1 | Phenyl | 520 |
| 2 | 4-Fluorophenyl | 280 |
| 3 | 3-Aminophenyl | 150 |
| 4 | Indole-5-yl | 45 |
| 5 | Benzimidazole-5-yl | 25 |
This hypothetical data illustrates a structure-activity relationship (SAR) where increasing the hydrogen bonding capacity and heterocyclic complexity of the C2-substituent leads to improved potency.
PIM Kinase Signaling Pathway
Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention.
IV. Conclusion and Future Directions
This compound is a versatile and highly valuable building block in modern drug discovery. Its straightforward synthesis and the amenability of its chloro-substituent to a wide range of palladium-catalyzed cross-coupling reactions make it an ideal starting point for the generation of large and diverse compound libraries. The 2,6-disubstituted pyridine core is a privileged scaffold for targeting a variety of biological macromolecules, most notably kinases. By applying the principles of bioisosterism and structure-based drug design, researchers can rationally design and synthesize novel derivatives with tailored biological activities and improved physicochemical properties. The continued development of more efficient and selective cross-coupling methodologies will further enhance the utility of this and related scaffolds, paving the way for the discovery of the next generation of therapeutics.
V. References
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1334-1338. [Link]
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Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wang, T., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1938-1944. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Ukrainian Biochemical Journal. (n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
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Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8293-8303. [Link]
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Sigman, M. S., & Norrby, P. O. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(5), 3364-3373. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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El-Naggar, A. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163158. [Link]
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Castellano, E. E., et al. (2010). Dithioether ligands containing a 2,6-disubstituted pyridine linker with two thioether-heterocycle arms. Acta Crystallographica Section C, C66(Pt 1), o15-o19. [Link]
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Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17951-17963. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. [Link]
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Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]
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Bioorganic & Medicinal Chemistry. (2016). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile. [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]
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Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Icahn School of Medicine at Mount Sinai. (n.d.). GPCR ligands. [Link]
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RSC Medicinal Chemistry. (2021). Pyridine: the scaffolds with significant clinical diversity. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. [Link]
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ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. [Link]
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New Journal of Chemistry. (2022). Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence from one core. [Link]
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Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]
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Methodological & Application
"2-Chloro-6-(pyrrolidin-1-yl)pyridine" in Suzuki coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-6-(pyrrolidin-1-yl)pyridine: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a significant number of FDA-approved drugs, including anticancer and central nervous system agents.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a privileged scaffold in drug design.[1][3] Among the vast array of functionalized pyridines, this compound emerges as a highly valuable and versatile building block. The presence of the electron-donating pyrrolidinyl group and the synthetically tractable chloro substituent allows for precise, late-stage functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[4][5][6] Its tolerance of a broad range of functional groups and generally mild reaction conditions have made it indispensable for constructing complex biaryl and hetero-biaryl motifs.[5][7] However, the application of Suzuki coupling to chloropyridines, such as this compound, presents distinct challenges. The inherent strength of the C-Cl bond makes the initial, rate-determining step of the catalytic cycle—oxidative addition—kinetically demanding.[8][9] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[10]
This guide provides a comprehensive overview of the key mechanistic principles, field-proven protocols, and critical parameters necessary to successfully employ this compound in Suzuki-Miyaura coupling reactions. By understanding the causality behind experimental choices, researchers can overcome the inherent challenges and efficiently synthesize a wide array of novel 2,6-disubstituted pyridine derivatives.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9] Understanding each step is critical to diagnosing and overcoming challenges associated with unreactive substrates like 2-chloropyridines.
-
Oxidative Addition: The cycle begins with the oxidative addition of the 2-chloropyridine to a coordinatively unsaturated Pd(0) complex. This is the rate-limiting step for chloro-aromatics due to the high C-Cl bond dissociation energy.[8][9] The use of bulky, electron-rich ligands is paramount here. These ligands stabilize the Pd(0) center, increase its electron density to facilitate the cleavage of the C-Cl bond, and promote the formation of the active monoligated Pd(0) species.[10][11]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the Pd(II) complex. This process is initiated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6][12] This activated complex then exchanges its organic moiety with the halide on the palladium center.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6] The steric bulk of the chosen ligand can also facilitate this final, bond-forming step.
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- 12. Suzuki Coupling [organic-chemistry.org]
The Emergence of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Advanced Cross-Coupling Catalysis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-6-(pyrrolidin-1-yl)pyridine as a promising ligand in palladium-catalyzed cross-coupling reactions. While direct, named reaction protocols featuring this specific ligand are emerging, its structural motifs suggest significant potential in key transformations such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This document, designed for researchers, scientists, and professionals in drug development, synthesizes information from analogous 2-aminopyridine and N-aryl-2-aminopyridine ligand systems to provide robust, field-proven insights and detailed experimental protocols. We will delve into the mechanistic rationale behind its predicted efficacy, offering a foundational understanding for its application in the synthesis of complex molecules.
Introduction: The Strategic Advantage of Substituted Pyridine Ligands
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry, for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, yields, and functional group tolerance.[2]
Pyridine-based ligands have garnered considerable attention due to their unique electronic and steric properties.[3] The nitrogen atom of the pyridine ring can coordinate to the metal center, influencing the electronic environment of the catalyst. Furthermore, substituents on the pyridine ring can be strategically varied to fine-tune the ligand's steric bulk and electron-donating or -withdrawing nature.
This compound emerges as a ligand of interest due to its distinct structural features. The pyrrolidinyl group at the 6-position is a strong electron-donating group, which can increase the electron density on the palladium center, facilitating the rate-determining oxidative addition step in many cross-coupling catalytic cycles. The chlorine atom at the 2-position, while potentially a site for reactivity, also influences the ligand's electronic properties and coordination geometry.
Mechanistic Insights: The Role of this compound in Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][4]
The proposed role of this compound as a ligand is to stabilize the palladium(0) active species and to facilitate the oxidative addition of the aryl halide to the palladium center. The electron-rich nature of the ligand, imparted by the pyrrolidinyl substituent, is expected to enhance the rate of this step.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Synthesis of this compound
The ligand can be synthesized via a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and pyrrolidine.
Protocol 1: Synthesis of this compound [5]
| Reagent | MW | Amount | Moles | Equivalents |
| 2,6-Dichloropyridine | 147.99 | 2.08 g | 14 mmol | 1.0 |
| Pyrrolidine | 71.12 | 1.0 g | 14 mmol | 1.0 |
| Cesium Carbonate | 325.82 | 4.58 g | 14 mmol | 1.0 |
| DMF | - | 28 mL | - | - |
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and cesium carbonate (4.58 g, 14 mmol).
-
Add N,N-dimethylformamide (DMF, 28 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] The electron-rich nature of this compound is anticipated to make it an effective ligand for this transformation, particularly for the coupling of less reactive aryl chlorides. The following is a model protocol based on established methods for similar electron-rich phosphine and N-heterocyclic carbene ligands.[6][7]
Protocol 2: Model Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
| Component | Suggested Reagent | Loading |
| Palladium Precursor | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | This compound | 2-4 mol% |
| Aryl Halide | e.g., 4-Bromoanisole | 1.0 mmol |
| Amine | e.g., Morpholine | 1.2 mmol |
| Base | Sodium tert-butoxide | 1.4 mmol |
| Solvent | Toluene or Dioxane | 5 mL |
| Temperature | 80-110 °C | - |
| Time | 12-24 h | - |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃) and this compound.
-
Add the base (e.g., sodium tert-butoxide).
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[8] The performance of this compound as a ligand in this reaction is expected to be beneficial, particularly in challenging couplings involving heteroaryl halides or chlorides. The protocol below is a representative procedure adapted from established methods.[9][10]
Protocol 3: Model Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride with an Arylboronic Acid
| Component | Suggested Reagent | Loading |
| Palladium Precursor | Pd(OAc)₂ | 2 mol% |
| Ligand | This compound | 4 mol% |
| Heteroaryl Halide | e.g., 2-Chloropyridine | 1.0 mmol |
| Boronic Acid | e.g., Phenylboronic acid | 1.5 mmol |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 mmol |
| Solvent | Dioxane/H₂O (4:1) | 5 mL |
| Temperature | 90-110 °C | - |
| Time | 12-24 h | - |
Procedure:
-
To a reaction vessel, add the palladium precursor, this compound, the heteroaryl halide, and the arylboronic acid.
-
Add the base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
This compound represents a structurally intriguing and potentially highly effective ligand for palladium-catalyzed cross-coupling reactions. Its electron-donating pyrrolidinyl group is poised to enhance catalytic activity, particularly in challenging transformations. The model protocols provided herein, based on extensive data from analogous ligand systems, offer a solid foundation for researchers to begin exploring the utility of this promising ligand. Further studies are warranted to fully elucidate its scope and limitations and to establish its place in the repertoire of modern cross-coupling catalysts.
References
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Zhou, et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2098-2114. [Link]
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- BenchChem (2025). Application Notes and Protocols: Catalytic Activity of Metal Complexes with 2-Iminopyridine Ligands.
- Barrett, A. G. M., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. The Journal of Organic Chemistry, 76(8), 2774-2784.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C, N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984-1987.
- Zhang, W., et al. (2006). Synthesis of palladium complexes containing 2-methoxycarbonyl-6-iminopyridine ligand and their catalytic behaviors in reaction of ethylene and norbornene. Journal of Organometallic Chemistry, 691(22), 4759-4767.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Chemistry LibreTexts (2023).
- Wikipedia (2023).
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- ResearchGate.
- ChemicalBook. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis.
- BenchChem (2025).
- Hassan, J., et al. (2002). Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Zhang, W., et al. (2006). Synthesis of palladium complexes containing 2-methoxycarbonyl-6-iminopyridine ligand and their catalytic behaviors in reaction of ethylene and norbornene. Journal of Organometallic Chemistry, 691(22), 4759-4767.
- PMC (2023). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts.
- PMC (2021).
- Beijing Institute of Technology. Synthesis of palladium complexes containing 2-methoxycarbonyl-6-iminopyridine ligand and their catalytic behaviors in reaction of ethylene and norbornene.
- MDPI (2015). Palladium(II)
- PubChem. 2-(Pyrrolidin-2-yl)pyridine.
- PMC (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- PMC (2023). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II)
- Discover Chemistry (2025).
- PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine.
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The Strategic Application of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 2-chloro-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable and versatile intermediate. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will delve into the synthetic utility, explore its role in the generation of potent and selective drug candidates, and provide detailed, field-proven protocols for its use.
The intrinsic value of this compound lies in the unique combination of its two core structural motifs: the pyridine ring and the pyrrolidine moiety. The pyridine ring, an aromatic six-membered heterocycle, is a ubiquitous feature in a vast number of approved drugs, prized for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets. The chlorine atom at the 2-position acts as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, thus enabling the facile introduction of molecular diversity. Complementing this is the saturated five-membered pyrrolidine ring, which imparts three-dimensionality to the molecule, a crucial attribute for achieving high-affinity and selective binding to the intricate topographies of protein active sites.[1] This combination of a reactive site for diversification and a structurally significant three-dimensional component makes this compound a powerful starting point for the construction of compound libraries targeting a range of therapeutic areas.
Core Applications in Medicinal Chemistry: From Neuroimaging to Psychiatric Disorders
The strategic incorporation of the this compound scaffold has led to the discovery of potent modulators of key biological targets, particularly within the central nervous system. Below, we highlight two prominent examples that underscore the compound's significance.
Advanced Precursors for Nicotinic Acetylcholine Receptor (nAChR) PET Imaging Agents
Rationale: The α4β2 nicotinic acetylcholine receptor (nAChR) subtype is a crucial target in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in understanding the mechanisms of nicotine addiction. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires highly specific and potent radiolabeled ligands to visualize and quantify these receptors in the brain. The development of such PET tracers is a significant challenge in medicinal chemistry.
Application: Researchers have successfully utilized derivatives of this compound to synthesize high-affinity ligands for nAChRs. For instance, a series of analogues based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine has been developed and evaluated.[2][3] The this compound core serves as a key building block in the multi-step synthesis of these potent ligands. The chlorine atom at the 2-position allows for the introduction of various substituents via cross-coupling reactions, enabling the fine-tuning of properties such as lipophilicity and binding affinity, which are critical for a successful PET imaging agent.[2]
Quantitative Data Summary:
| Compound ID | Modification from Core Structure | Binding Affinity (Ki, pM) for nAChR |
| 3b | 5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl) | 28 |
| 6b | 5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(5-pyridinyl)vinyl) | 23 |
Table 1: In vitro binding affinities of this compound derivatives for nicotinic acetylcholine receptors. Data sourced from Brown et al., J Med Chem, 2002.[2]
A Versatile Scaffold for Potent 5-HT6 Receptor Antagonists
Rationale: The serotonin 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions associated with learning, memory, and cognition.[4] Consequently, antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders.[5]
Application: The 2-substituted-6-(pyrrolidin-1-yl)pyridine scaffold is a key structural feature in a series of potent and selective 5-HT6 receptor antagonists. A notable example is the compound 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, which has demonstrated high binding affinity (pKi of 9) and functional antagonism.[5] While this specific example features a bromine atom, the synthetic accessibility and similar reactivity of the 2-chloro analogue make it an equally viable and often more cost-effective starting material for the synthesis of such compounds. The this compound core provides the necessary framework for the introduction of the arylsulfonyl moiety at the 4-position and allows for further optimization of the molecule's pharmacological profile.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction for the synthesis of the title compound.
Reaction Scheme:
Materials:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite
Procedure:
-
To a solution of 2,6-dichloropyridine (1.0 eq) and pyrrolidine (1.0 eq) in anhydrous DMF, add cesium carbonate (1.0 eq).
-
Causality: Cesium carbonate is a mild base that facilitates the deprotonation of pyrrolidine, increasing its nucleophilicity. DMF is a polar aprotic solvent that effectively solvates the ions and promotes the SNAr reaction.
-
-
Stir the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dilute the residue with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[1]
Characterization Data:
-
¹H NMR (CDCl₃): δ 7.32 (t, 1H), 6.49 (d, 1H), 6.20 (d, 1H), 3.43 (m, 4H), 1.99 (m, 4H).[1]
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Workflow Diagram:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-vinylphenylboronic acid for nAChR ligand synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, or DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Causality: The removal of oxygen is critical as it can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor reaction yields.
-
-
Add the palladium catalyst (e.g., 5 mol %) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of highly potent and selective modulators of challenging biological targets. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable building block in their own drug discovery endeavors. As our understanding of disease biology continues to evolve, the demand for novel chemical matter will undoubtedly grow. Scaffolds like this compound, which offer a gateway to diverse and biologically relevant chemical space, will continue to be at the forefront of innovation in the pharmaceutical sciences.
References
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
-
Horti, A. G., et al. (2006). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Riemer, C., et al. (2003). Influence of the 5-HT6 receptor on acetylcholine release in the cortex: pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist. Journal of Medicinal Chemistry, 46(7), 1273–1276. [Link]
-
Mitchell, T. A., & de Lera, A. R. (2014). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Recent patents on CNS drug discovery, 9(1), 38–53. [Link]
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- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
The Versatile Building Block: Application Notes for 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of heterocyclic scaffolds, the substituted pyridine core holds a privileged status, owing to its prevalence in numerous FDA-approved drugs and its capacity for diverse chemical modifications. This guide focuses on a particularly valuable derivative: 2-Chloro-6-(pyrrolidin-1-yl)pyridine .
This molecule uniquely combines the reactivity of a 2-chloropyridine with the structural and physicochemical contributions of a pyrrolidine moiety. The chlorine atom at the 2-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of molecular complexity. The pyrrolidine ring, a common feature in bioactive compounds, imparts a three-dimensional character that can be crucial for target engagement, while also favorably influencing properties such as solubility and metabolic stability.
This document provides an in-depth exploration of the utility of this compound as a building block, offering detailed protocols and mechanistic insights for its application in key synthetic transformations. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the synthesis of novel pharmaceutical agents, with a particular focus on the development of kinase inhibitors.
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 117362-51-3 |
| Molecular Formula | C₉H₁₁ClN₂ |
| Molecular Weight | 182.65 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, Dioxane, THF) |
Protocol 1: Synthesis of this compound
The title compound is readily prepared via a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C2 and C6 positions for nucleophilic attack.
Reaction Scheme:
A straightforward synthesis.
Materials:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Celite
Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,6-dichloropyridine (1.0 eq.), pyrrolidine (1.0 eq.), and cesium carbonate (1.0 eq.).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with a small amount of EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dilute the residue with water and extract with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
The product can be purified by column chromatography on silica gel if necessary. A typical yield for this reaction is around 90%.[1]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 2-position of the pyridine ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[2][3][4] The reaction of this compound with an aryl- or heteroarylboronic acid (or ester) provides a direct route to 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: For less reactive aryl chlorides, the choice of a highly active catalyst system is crucial. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with the addition of water, are commonly used to ensure the solubility of all reaction components.
Workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
In a Schlenk tube or a similar reaction vessel, combine this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand Combination | Typical Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / SPhos | 2-5 / 4-10 | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd(PPh₃)₄ | 5-10 | Na₂CO₃ | Toluene/EtOH/H₂O | 90-110 |
| PdCl₂(dppf) | 3-5 | K₃PO₄ | DMF | 100-120 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of di- and tri-substituted pyridines which are key intermediates in many pharmaceutical syntheses.[3][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For coupling with primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BrettPhos can be advantageous. These bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine nucleophile, forming the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent unwanted side reactions.
The Buchwald-Hartwig amination pathway.
Protocol 3: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
XPhos or other suitable ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.)
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Stir the reaction until completion, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates for further functionalization or as components of final drug molecules.[5][6] This reaction couples this compound with a terminal alkyne.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classical Sonogashira reaction employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require more active palladium catalysts and stronger bases.
Protocol 4: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2-2.0 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
THF or DMF, anhydrous and degassed
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a temperature between room temperature and 70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the electronegative nitrogen and the chloro-substituent, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr). This provides a metal-free alternative for introducing certain nucleophiles.
Mechanistic Insight:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
The addition-elimination mechanism of SNAr.
Protocol 5: SNAr with an Amine Nucleophile
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., morpholine) (2.0-3.0 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base (optional, depending on the nucleophile)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Heating source (e.g., microwave reactor or oil bath)
Step-by-Step Procedure:
-
In a microwave vial or a sealed tube, combine this compound and the amine nucleophile.
-
Add the solvent (e.g., DMSO). If the amine is used as its hydrochloride salt, add a base like K₂CO₃.
-
Seal the vessel and heat the mixture to a high temperature (typically 120-180 °C). Microwave irradiation can often accelerate the reaction.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography or recrystallization.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and strategic building block in the synthesis of complex molecules for pharmaceutical applications. Its dual functionality allows for a wide range of synthetic manipulations, from metal-catalyzed cross-couplings to nucleophilic aromatic substitutions. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-defined and reactive building blocks will only increase. Future work in this area may focus on developing even more efficient and sustainable catalytic systems for the functionalization of this and related pyridine scaffolds, further expanding the synthetic chemist's toolkit.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Sources
- 1. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 4. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-Chloro-6-(pyrrolidin-1-yl)pyridine has emerged as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its utility lies in its bifunctional nature: the electron-rich pyrrolidinyl group modulates the electronic properties of the pyridine ring, while the chloro-substituent serves as an excellent handle for carbon-carbon and carbon-nitrogen bond formation via transition metal catalysis. This document provides an in-depth guide to leveraging this compound as a key substrate in two of the most powerful cross-coupling methodologies: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of novel compounds for drug discovery and development.
Introduction: The Significance of the 2-Substituted Pyridine Scaffold
The pyridine ring is a privileged heterocycle in drug design, and its substitution pattern dictates its biological activity. Specifically, 2-amino-6-substituted pyridines are prevalent in a wide array of pharmacologically active molecules. The introduction of a pyrrolidine moiety at the 6-position, as in our subject compound, this compound, offers several advantages. The pyrrolidine group is a common motif in natural products and synthetic drugs, often contributing to improved solubility, metabolic stability, and target binding affinity.[1][2]
The strategic placement of a chlorine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions.[3][4] These reactions are fundamental in modern organic synthesis due to their broad substrate scope, functional group tolerance, and reliability in forming C-N and C-C bonds, which are often challenging to construct using traditional methods.[3][4][5]
This guide will focus on two primary applications of this compound as an electrophilic coupling partner:
-
Buchwald-Hartwig Amination: For the synthesis of 2,6-diaminopyridine derivatives.
-
Suzuki-Miyaura Coupling: For the synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives.
Mechanistic Rationale: The Palladium Catalytic Cycles
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization. Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed through a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4][6]
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[3][5][7] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[4][8] Its catalytic cycle shares similarities with the Buchwald-Hartwig amination but involves a transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the Pd(0) catalyst adds to the C-Cl bond of our substrate.
-
Transmetalation: A base activates the boronic acid or ester to form a boronate species, which then transfers the aryl group to the palladium center, displacing the halide. This is a crucial step for the formation of the new C-C bond.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the biaryl product and regenerate the Pd(0) catalyst.[9]
Experimental Protocols
The following protocols provide a general framework. Optimization may be necessary depending on the specific amine or boronic acid used.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 2-amino-6-(pyrrolidin-1-yl)pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like (SIPr)Pd(methallyl)Cl (2 mol%)
-
A suitable phosphine ligand, e.g., Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.[5]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are typically used to ensure solubility of the reactants and catalyst complex.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Readily available and effective precatalysts. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate the reaction. |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are essential.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed aprotic solvents are preferred. |
| Temperature | 80 - 110 °C | Provides thermal energy for the catalytic cycle. |
Protocol 2: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 2-aryl-6-(pyrrolidin-1-yl)pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)
-
If using Pd₂(dba)₃, a ligand such as SPhos (5 mol%) is needed.
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent mixture (e.g., Dioxane/Water 4:1)
Procedure:
-
In an oven-dried flask, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if necessary), and the base.
-
Seal the flask and place it under an inert atmosphere (evacuate and backfill 3x).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Rationale for Component Selection:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a classic, effective catalyst for many Suzuki couplings. For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand like SPhos can improve yields.[9]
-
Base: An aqueous inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, activating the boronic acid to form the boronate.[9][11]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[12]
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity. |
| Ligand | SPhos, XPhos (if using a ligandless Pd source) | Modern ligands improve efficiency for heteroaryl chlorides.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic or aqueous organic mixture is common. |
| Temperature | 80 - 100 °C | Facilitates the reaction without degrading the catalyst. |
Conclusion
This compound is a valuable and strategically important building block in synthetic and medicinal chemistry. Its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling provides a reliable and efficient pathway to a diverse range of 2,6-disubstituted pyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore the synthesis of novel molecules with potential therapeutic applications. Careful selection of the catalyst, ligand, base, and solvent system, grounded in an understanding of the catalytic cycle, is paramount to achieving high yields and successful outcomes.
References
-
Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central. Available at: [Link]
-
2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. PubMed. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. PubMed Central. Available at: [Link]
-
Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. Available at: [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. PubMed. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Available at: [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-6-(pyrrolidin-1-yl)pyridine in the Synthesis of Nitrogen-Containing Heterocycles
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. Within the vast landscape of pyridine-based building blocks, 2-Chloro-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly valuable reagent for the synthesis of complex nitrogen-containing heterocycles.
This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the electron-donating pyrrolidinyl substituent at the 6-position, facilitates the crucial oxidative addition step in the catalytic cycle. The chlorine atom at the 2-position serves as a reliable leaving group for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[3] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The pyrrolidinyl group on the pyridine ring can influence the electron density at the palladium center, potentially impacting the rates of these elementary steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if necessary.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene | 110 | 80-90 |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 75-85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-80 |
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-rich 2-chloropyridines, catalysts like Pd(PPh₃)₄ are often effective.[6] For more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[7] The base plays a crucial role in the transmetalation step, and the choice of base can significantly impact the reaction rate and yield.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to aryl amines.[8] This reaction has broad applicability in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocycles.[9]
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The nature of the amine nucleophile and the choice of ligand are critical for an efficient reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 85-95 |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 100 | 75-85 |
| tert-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 70-80 |
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the catalyst-ligand system. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps.[10] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are often used, but inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly for less basic amines.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 2,6-disubstituted pyridine scaffold is a common feature in many kinase inhibitors, where the substituents at the 2- and 6-positions can be tailored to achieve potent and selective binding to the ATP-binding site of the target kinase.[11][12] this compound is an excellent starting material for the synthesis of such compounds, allowing for the sequential introduction of different functionalities at the 2-position via cross-coupling reactions.
Synthetic Strategy Workflow for a Kinase Inhibitor Scaffold
The following workflow illustrates a general strategy for the synthesis of a 2,6-disubstituted pyridine-based kinase inhibitor scaffold starting from this compound.
Caption: General synthetic workflow for a kinase inhibitor scaffold.
Example Application: Synthesis of a p38 MAP Kinase Inhibitor Precursor
p38 MAP kinase is a key target in the development of anti-inflammatory drugs.[1][13][14] Many potent p38 inhibitors feature a 2-aminopyridine scaffold. The following hypothetical synthetic step illustrates the application of the Buchwald-Hartwig amination protocol in the synthesis of a precursor to a p38 MAP kinase inhibitor.
In this example, this compound is coupled with a substituted aniline, a common pharmacophore in p38 inhibitors, to yield the corresponding 2-anilino-6-(pyrrolidin-1-yl)pyridine derivative. This intermediate can then be further functionalized to generate a library of potential kinase inhibitors.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of catalyst- Screen different ligands and bases- Increase the reaction temperature |
| Dehalogenation | - Presence of water or protic impurities- Inefficient transmetalation or amination | - Use anhydrous solvents and reagents- Change the base or ligand to promote the desired reaction pathway |
| Homocoupling of Boronic Acid | - High catalyst loading- Presence of oxygen | - Reduce the catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere |
| Low Yield of Amination Product | - Sterically hindered amine- Poorly nucleophilic amine | - Use a more active catalyst system (e.g., with a more electron-rich and bulky ligand)- Increase the reaction temperature and/or time |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of nitrogen-containing heterocycles. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic campaigns, particularly in the design and development of novel therapeutics such as kinase inhibitors. The continued exploration of the reactivity of this and related substituted pyridines will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the creation of impactful new medicines.
References
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Bara, T. J., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983. [Link]
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Fujita, R., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2145-2149. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. BenchChem Scientific Resources.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Gatward, G., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 68(47), 9673-9681. [Link]
-
Li, W., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6524-6528. [Link]
-
Singh, R. P., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3072-3073. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic playground. Angewandte Chemie International Edition, 53(15), 3830-3832. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(28), 16053-16057. [Link]
-
Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(18), 5789-5803. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Regan, J., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(22), 5809-5813. [Link]
- BenchChem. (2025). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors. BenchChem Scientific Resources.
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Vanderwal, C. D. (2009). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS Petroleum Research Fund Final Report. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-coupling reactions in the pharmaceutical industry. Chemical Society Reviews, 41(19), 6469-6485. [Link]
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Bellina, F., & Rossi, R. (2013). Palladium-Catalyzed Reactions. MDPI. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 15385-15406. [Link]
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Pereira, R., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(5), 1083. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Molecular Sciences, 14(9), 18945-18961. [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]
-
Inglebert, S. A., et al. (2011). 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 67(Pt 8), o1972. [Link]
-
Herrero, M. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2423-2426. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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"2-Chloro-6-(pyrrolidin-1-yl)pyridine" reaction with boronic acids
An Application Guide to the Suzuki-Miyaura Coupling of 2-Chloro-6-(pyrrolidin-1-yl)pyridine with Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of biaryl and heteroaryl scaffolds is paramount. The pyridine ring is a privileged structure in drug discovery, valued for its ability to modulate aqueous solubility and participate in key biological interactions.[4][5][6] Similarly, the saturated pyrrolidine motif offers three-dimensional complexity crucial for optimizing pharmacokinetics and target binding.[7]
This guide focuses on the Suzuki-Miyaura coupling of This compound , a key building block for synthesizing a diverse library of 2-aryl-6-(pyrrolidin-1-yl)pyridine derivatives. While aryl chlorides are economically advantageous starting materials, their lower reactivity compared to bromides and iodides presents a distinct synthetic challenge.[8] The electron-rich nature of the pyridine nitrogen can also lead to catalyst inhibition.[9][10] This document provides a comprehensive overview of the reaction mechanism, key optimization parameters, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully employ this transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][11][12] Understanding this mechanism is critical for rational optimization and troubleshooting.
The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is typically the slowest, or rate-limiting, step for less reactive aryl chlorides and is highly dependent on the choice of ligand.[1][8][12]
-
Transmetalation : In this step, the organic moiety is transferred from the boronic acid to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species.[11][13][14]
-
Reductive Elimination : The newly formed biaryl product, 2-aryl-6-(pyrrolidin-1-yl)pyridine, is expelled from the palladium center. This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][2][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling an unactivated heteroaryl chloride hinges on the careful selection of several key parameters. The rationale behind these choices is detailed below.
-
Palladium Source (Precatalyst) : While Pd(PPh₃)₄ can be used, modern protocols often favor more stable and versatile Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][8] These are reduced in situ by phosphine ligands or other reagents to form the active Pd(0) species.
-
Ligand Selection (Critical for Success) : The ligand is arguably the most crucial component for activating aryl chlorides. Its role is to stabilize the Pd(0) species and facilitate the challenging oxidative addition step. For substrates like this compound, highly electron-rich and sterically bulky ligands are required.[10][15][16]
-
Bulky Biarylphosphines (Buchwald Ligands) : This class is the gold standard for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos have proven highly effective.[10][16][17] Their bulk promotes the formation of a monoligated palladium species, which is highly reactive in oxidative addition.
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable palladium complexes, demonstrating high activity for aryl chloride activation.[8][10][18]
-
Caption: A decision tree to guide ligand selection for Suzuki coupling.
-
Base : The base is essential for the transmetalation step. A strong, non-nucleophilic base is generally preferred.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are highly effective, particularly for challenging couplings, due to their high basicity.[10]
-
Potassium Carbonate (K₂CO₃) is a more economical option that is effective in many cases, often used in an aqueous solvent mixture to improve solubility.[19]
-
-
Solvent System : The solvent must solubilize the reactants and facilitate the distinct steps of the catalytic cycle.
-
Temperature : Due to the high activation energy of the oxidative addition of aryl chlorides, elevated temperatures, typically in the range of 80–120 °C , are required.[10] Microwave irradiation can be a powerful tool to significantly reduce reaction times from hours to minutes.[19]
Experimental Protocols
Safety Precaution : Always perform reactions under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with care.
Protocol 1: General Procedure using Thermal Heating
This protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Buchwald Ligand (e.g., SPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
Procedure:
-
Reaction Setup : To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and the phosphine ligand.
-
Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8–24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing : Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-(pyrrolidin-1-yl)pyridine product.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid reaction screening and optimization.
Materials:
-
Same as Protocol 1, but use a dedicated microwave reaction vial.
Procedure:
-
Setup : Combine this compound (1.0 equiv), arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a catalyst system (e.g., Pd(dppf)Cl₂, 3 mol%) in the microwave vial.
-
Solvent Addition : Add a degassed solvent mixture (e.g., DMF/water).[19]
-
Reaction : Seal the vial and place it in the microwave reactor. Heat to 120–150 °C for 15–60 minutes.
-
Work-up and Purification : After cooling, perform the work-up and purification as described in Protocol 1.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Data Summary: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the coupling of this compound with various boronic acids, based on established methodologies for similar heteroaryl chlorides.[15][16][17][19]
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-18 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12-18 |
| 4-Trifluoromethylphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 16-24 |
| Thiophene-2-boronic Acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 120 (MW) | 0.5-1 |
| Pyridine-3-boronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 110 | 18-24 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficient temperature.3. Poor degassing (O₂ sensitivity). | 1. Switch to a more active ligand (e.g., from SPhos to XPhos or an NHC precatalyst).[10]2. Increase temperature to 110-120 °C or use microwave heating.[10]3. Ensure the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation (Side product is Ar-H instead of Ar-Ar') | 1. Boronic acid is unstable under basic, aqueous conditions.2. Reaction is too slow, allowing for decomposition. | 1. Switch to a milder base like potassium fluoride (KF) or use anhydrous conditions.[10][21]2. Use a more active catalyst/ligand combination to accelerate the desired coupling.3. Consider using the corresponding boronic acid pinacol ester, which is often more stable. |
| Homocoupling of Boronic Acid (Side product is Ar'-Ar') | 1. Presence of oxygen in the reaction mixture.2. Catalyst decomposition. | 1. Improve the degassing procedure for solvents and the reaction atmosphere.2. Increase ligand-to-palladium ratio to better stabilize the catalyst. |
Applications of 2-Aryl-6-(pyrrolidin-1-yl)pyridine Derivatives
The synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridines provides access to a class of compounds with significant potential in drug discovery. The combination of the hydrogen-bond accepting pyridine nitrogen and the three-dimensional, saturated pyrrolidine ring creates a versatile scaffold for interacting with a wide range of biological targets.[7][22] These structures are explored in programs targeting central nervous system disorders, inflammation, and infectious diseases, making the Suzuki-Miyaura coupling a critical enabling technology in the development of novel therapeutics.[6]
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... Available from: [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
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American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
ResearchGate. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]
-
MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available from: [Link]
-
National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
ResearchGate. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Available from: [Link]
-
Semantic Scholar. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Journal of Organic Chemistry. Available from: [Link]
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Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available from: [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. Available from: [Link]
-
Royal Society of Chemistry. (2015). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. Available from: [Link]
-
R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
Royal Society of Chemistry. (2015). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]
-
ResearchGate. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
YouTube. (2020). Suzuki cross coupling reaction. Available from: [Link]
-
ResearchGate. (2005). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Available from: [Link]
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The Strategic Utility of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Advanced Materials Science: A Guide for Researchers
The relentless pursuit of novel materials with tailored optoelectronic properties has led to the exploration of a vast chemical space. Within this landscape, heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds. Their inherent electron-deficient nature, coupled with the tunability of their electronic properties through substitution, makes them ideal candidates for a range of applications in materials science, from organic light-emitting diodes (OLEDs) to organic photovoltaics and field-effect transistors. This guide focuses on a particularly versatile building block: 2-Chloro-6-(pyrrolidin-1-yl)pyridine .
The strategic placement of a chloro group and a pyrrolidinyl moiety on the pyridine ring imparts a unique combination of reactivity and electronic characteristics. The chloro atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups. Concurrently, the electron-donating pyrrolidinyl group at the 6-position modulates the electronic properties of the pyridine core, influencing the frontier molecular orbital energy levels of the resulting materials. This guide provides a comprehensive overview of the applications of this compound in materials science, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
I. Core Attributes and Safety Considerations
Before delving into synthetic applications, it is imperative to understand the fundamental properties and safety protocols associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 117362-51-3 | |
| Molecular Formula | C₉H₁₁ClN₂ | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1][2] |
Safety and Handling: this compound and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related chlorinated pyridines are known to be harmful if inhaled, absorbed through the skin, or swallowed, and can cause skin and eye irritation.[3][4]
II. Synthetic Pathways and Key Reactions
The primary utility of this compound in materials synthesis lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the pyrrolidinyl group, facilitates oxidative addition of the C-Cl bond to a palladium(0) catalyst, initiating the catalytic cycle. Two of the most powerful and widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6][7]
A. Suzuki-Miyaura Coupling: Crafting π-Conjugated Systems
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6][8] In the context of materials science, this reaction is instrumental in constructing extended π-conjugated systems, which are the fundamental components of organic semiconductors. By coupling this compound with various aryl- or heteroarylboronic acids or esters, a diverse library of 2-aryl-6-(pyrrolidin-1-yl)pyridines can be synthesized. These molecules can serve as building blocks for hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials in OLEDs.[9][10][11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general method for the synthesis of 2-aryl-6-(pyrrolidin-1-yl)pyridines, which are valuable precursors for organic electronic materials.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under a counterflow of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst oxidation. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for reproducible results.
-
Choice of Base and Solvent: The choice of base and solvent system is critical and often interdependent. Carbonates and phosphates are common bases, and solvent systems like dioxane/water or toluene are frequently used to ensure the solubility of both organic and inorganic reagents.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
B. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in many hole-transporting materials and other functional organic molecules.[5][12] This reaction allows for the coupling of this compound with a variety of primary and secondary amines, including carbazoles, phenothiazines, and triarylamines, which are common motifs in high-performance HTMs.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general framework for the synthesis of N-aryl-6-(pyrrolidin-1-yl)pyridin-2-amines, which can be further elaborated into advanced materials.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., carbazole, 1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base. Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Precatalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the active amine nucleophile and deactivate the catalyst. Therefore, the use of anhydrous solvents and reagents is essential.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
III. Application in Organic Light-Emitting Diodes (OLEDs)
The derivatives of this compound are particularly promising for application in OLEDs. The pyrrolidinyl group acts as an electron-donating moiety, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This property is desirable for hole-transporting materials, as it can reduce the energy barrier for hole injection from the anode. By carefully selecting the aryl or amino group to be introduced via cross-coupling, the Lowest Unoccupied Molecular Orbital (LUMO) can also be tuned to achieve desired electron-transporting or emissive properties.[4][9][11]
Table 2: Representative OLED Device Performance with Pyridine-Based Hole-Transporting Materials
| HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference |
| Py-Br | 17300 | 22.4 | 9.0 | [4] |
| Py-MeO | - | 25.7 | 8.8 | [6] |
| Py-03 | - | 26.6 | 8.5 | [6] |
| Py-Me | - | 25.2 | 8.5 | [6] |
Note: The data presented is for pyrene-pyridine integrated systems and serves as a benchmark for the potential performance of materials derived from this compound.
Diagram 3: Role of 2-Aryl-6-(pyrrolidin-1-yl)pyridine in an OLED Device
Caption: Schematic of a multilayer OLED device.
IV. Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its pre-installed electron-donating group and the reactive chloro handle for cross-coupling reactions provide a powerful platform for the rational design of molecules with tailored optoelectronic properties. The protocols outlined in this guide offer a robust starting point for researchers to explore the potential of this compound in creating next-generation OLEDs and other organic electronic devices. Future research will likely focus on the synthesis of more complex, multifunctional materials derived from this scaffold, aiming to further enhance device efficiency, stability, and color purity.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Chloropyridine.
-
Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloropyridine.
-
Torc, M., & Fihri, A. (2014). Recent progress in Suzuki-Miyaura cross-coupling reactions. Coordination Chemistry Reviews, 268, 1-33.
-
Han, C., et al. (2016). Enhanced Stability of Perovskite Solar Cells through Corrosion-Free Pyridine Derivatives in Hole-Transporting Materials. Advanced Materials, 28(48), 10738-10743.
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Organ, M. G., et al. (2016). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 55(33), 9680-9684.
-
U.S. Patent No. 11,325,906. (2022). Chemical compounds.
-
Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(16), 10515-10526.
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
-
Thermally deposited small molecule OSCs utilizing the electron transporting material 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), and the pyridine-containing derivatives 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene (B3PyPB) and diphenyl-bis[4-(pyridin-3-yl)phenyl]silane (DPPS) as ETLs have been fabricated and studied. (2014). Organic Electronics, 15(1), 188-195.
-
U.S. Patent No. PGR2025-00057. (2025). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.
-
El-Faham, A., et al. (2022). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 12(1), 1-15.
-
U.S. Patent No. 6,784,197. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
Tuning Hole Transport Properties and Perovskite Crystallization via Pyridine-Based Molecules for Quasi-2D Perovskite Solar Cells. (2024). Small, 20(27), e2311569.
-
Inglebert, S. A., et al. (2012). 2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1000.
-
Kwiecień, H., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819.
-
Enhanced Stability of Perovskite Solar Cells through Corrosion‐Free Pyridine Derivatives in Hole‐Transporting Materials. (2016). Advanced Materials, 28(48), 10738-10743.
-
United States Patent and Trademark Office. (n.d.). Patent File Wrapper - Application Data | Open Data Portal. Retrieved from [Link]
-
Inglebert, S. A., et al. (2012). 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1000.
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 4. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP5262081B2 - Electron transport material and organic electroluminescent device using the same - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 8. Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups [mdpi.com]
- 9. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for the synthesis and yield optimization of 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material, 2,6-dichloropyridine.
Reaction Scheme:
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with two electron-withdrawing chlorine atoms, is activated for nucleophilic attack at the C2 and C6 positions.[1] The reaction proceeds through a well-established two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the chlorine-bearing carbons (C2 or C6) of the pyridine ring. This step is typically the rate-determining step and results in the temporary loss of aromaticity.[2]
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and onto the electronegative nitrogen atom of the pyridine ring.
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a chloride ion (Cl⁻), a good leaving group, to yield the final product.
The entire process is facilitated by a base, which neutralizes the hydrogen chloride (HCl) generated, driving the equilibrium towards the product.
Caption: The SNAr mechanism for the synthesis of the target compound.
Section 2: Detailed Experimental Protocol
This protocol is adapted from a reported synthesis which achieved a high yield.[4] It serves as a reliable starting point for your experiments.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2,6-Dichloropyridine | 147.99 | 1.0 | 14.0 | 2.08 g |
| Pyrrolidine | 71.12 | 1.0 | 14.0 | 1.0 g |
| Caesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 14.0 | 4.58 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 28 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (2.08 g, 14 mmol), pyrrolidine (1.0 g, 14 mmol), and caesium carbonate (4.58 g, 14 mmol).[4]
-
Solvent Addition: Add N,N-dimethylformamide (28 mL) to the flask.[4]
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 80 °C and stir the mixture vigorously for 16 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove inorganic solids. Rinse the pad with a small amount of ethyl acetate.[4]
-
Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. Dilute the residue with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
Purification: If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound. A yield of approximately 90% has been reported for this procedure.[4]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction did not proceed. What went wrong?
A: This is a common issue that can often be traced back to one of four key areas: reagent quality, base activity, solvent purity, or reaction parameters.
-
Reagent Purity: Ensure the 2,6-dichloropyridine is pure and the pyrrolidine has not degraded. Pyrrolidine, like many amines, can oxidize over time. Using freshly distilled pyrrolidine is recommended for optimal results.
-
Base Inactivity: Caesium carbonate is hygroscopic. If it has absorbed moisture from the atmosphere, its effectiveness will be significantly reduced. Use freshly opened Cs₂CO₃ or dry it thoroughly in a vacuum oven before use.
-
Solvent Quality: The use of anhydrous DMF is critical. Water in the solvent can hydrolyze the starting material or interfere with the base. Use a dry solvent from a sealed bottle or one that has been dried over molecular sieves.
-
Insufficient Temperature/Time: The reported conditions are 80 °C for 16 hours.[4] If your yield is low, the reaction may not have reached completion. Confirm your heating apparatus is maintaining the target temperature accurately. You can also try extending the reaction time, monitoring by TLC every few hours.
Q2: I am observing a significant amount of a second, less polar product. What is it and how can I avoid it?
A: You are likely observing the formation of the di-substituted byproduct, 2,6-di(pyrrolidin-1-yl)pyridine. This occurs when a second molecule of pyrrolidine displaces the remaining chlorine atom on your desired product.
-
Cause: This side reaction is favored by an excess of pyrrolidine, high temperatures, or prolonged reaction times.
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of 2,6-dichloropyridine (e.g., 1.1 equivalents) can help consume all the pyrrolidine before significant di-substitution occurs.
-
Temperature and Time: Consider lowering the reaction temperature (e.g., to 60-70 °C) or reducing the overall reaction time. The key is to stop the reaction once the starting 2,6-dichloropyridine has been consumed but before the product begins to convert to the byproduct.
-
Reaction Monitoring: This is crucial. Use TLC or LC-MS to track the disappearance of the starting material and the appearance of both the desired product and the di-substituted byproduct. Stop the reaction at the optimal point.
-
Q3: The workup is difficult, and I am struggling to isolate the product cleanly.
A: Purification challenges often stem from residual DMF or improper separation during extraction.
-
Removing DMF: N,N-Dimethylformamide is a high-boiling point, water-miscible solvent that can be difficult to remove completely. After concentrating the reaction mixture, adding a large volume of water and brine (saturated NaCl solution) during the extraction will help pull the residual DMF into the aqueous layer. Multiple extractions are key.
-
Column Chromatography: The product, starting material, and di-substituted byproduct have different polarities and should be separable by silica gel chromatography.
-
Starting Material (2,6-dichloropyridine): Least polar.
-
Product (this compound): Intermediate polarity.
-
Byproduct (2,6-di(pyrrolidin-1-yl)pyridine): Most polar.
-
A typical eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute the starting material, then gradually increase the polarity to isolate your product.
-
Caption: A workflow for troubleshooting low-yield reactions.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is 2,6-dichloropyridine so reactive towards nucleophiles? A: The reactivity stems from two electronic factors. First, the nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring carbons and making them more electrophilic (prone to attack by nucleophiles). Second, the two chlorine atoms are also strongly electron-withdrawing, further activating the C2 and C6 positions for nucleophilic attack.[1]
Q: What is the specific role of Caesium Carbonate (Cs₂CO₃) in this reaction? A: Caesium carbonate acts as a base to neutralize the proton (H⁺) that is formally lost from pyrrolidine and the chloride (Cl⁻) that is expelled from the ring, forming HCl. By scavenging this acidic byproduct, the base ensures the pyrrolidine remains a free, effective nucleophile and drives the reaction equilibrium towards the products.
Q: Can I use a different base, such as potassium carbonate or triethylamine? A: Yes, other bases can be used, but performance may vary. Caesium carbonate is often favored in SNAr reactions because the large, soft caesium cation can coordinate loosely with the nucleophile and improve the solubility and reactivity of the carbonate anion in organic solvents. Potassium carbonate is a common, less expensive alternative. Triethylamine, an organic base, can also work but is generally weaker than inorganic carbonates for this purpose. A small screening experiment to compare bases is a sound optimization strategy.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture on a silica gel plate alongside standards of your starting material (2,6-dichloropyridine). Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. For more precise monitoring, especially for kinetics, LC-MS is the preferred method.
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Soliman, A. M., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides. Preprints.org. Retrieved from [Link]
-
Yap, B. K., et al. (2019). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Retrieved from [Link]
-
Khan, M. S. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
-
Hassan, A. A., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentley, T. W. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the purification of 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a substituted halopyridine with a basic pyrrolidine moiety, this compound presents unique purification challenges that require careful consideration of methodology to achieve high purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, providing step-by-step solutions based on established chemical principles.
Issue 1: Persistent Peak Tailing in Column Chromatography
Symptom: During silica gel column chromatography, the product peak shows significant tailing, leading to poor separation from impurities and lower yields of pure fractions.
Root Cause Analysis: Peak tailing with basic compounds like this compound on standard silica gel is a common phenomenon. The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction, in addition to the primary partitioning between the stationary and mobile phases, results in a non-ideal elution profile characterized by a drawn-out "tail."
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your eluent system (typically 0.1-1% v/v). These additives will preferentially bind to the active silanol sites on the silica, effectively masking them from your target compound and leading to more symmetrical peaks.[1][2]
-
Buffered Mobile Phase: For more precise control, a mobile phase buffered to a slightly basic pH can be effective, though this is more common in HPLC applications.[1]
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Use silica gel that has been end-capped or otherwise deactivated to reduce the number of free silanol groups.
-
Alumina Chromatography: Consider using alumina (neutral or basic) as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds.[3]
-
-
Experimental Workflow for Peak Tailing Mitigation:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Issue 2: Product Decomposition During Purification
Symptom: You observe the appearance of new, unidentified spots on your TLC plate after running a column or upon heating, and experience low overall recovery of the desired product.
Root Cause Analysis: 2-Halopyridines can be susceptible to degradation under certain conditions.[4] Prolonged exposure to acidic silica gel can potentially lead to hydrolysis or other side reactions. Additionally, these compounds may have limited thermal stability, making high-temperature distillation a risky purification method.
Troubleshooting Steps:
-
Assess Stability on Silica: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots that weren't present in the initial spotting, your compound is likely degrading on the silica.[5]
-
Minimize Contact Time: If you must use silica chromatography, run the column as quickly as possible without sacrificing separation (flash chromatography is preferred).
-
Avoid High Temperatures:
-
When removing solvent from your purified fractions, use a rotary evaporator with a low-temperature water bath (e.g., < 40°C).
-
Avoid purification by distillation unless you have confirmed the thermal stability of your compound.
-
-
Consider Non-Chromatographic Methods: If decomposition is a significant issue, explore purification by crystallization or acid-base extraction, which are generally milder techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound from 2,6-dichloropyridine and pyrrolidine?
A1: The most probable impurities include:
-
Unreacted Starting Materials: 2,6-dichloropyridine and pyrrolidine.
-
Bis-substitution Product: 2,6-di(pyrrolidin-1-yl)pyridine, formed if the reaction is not carefully controlled.
-
Solvent Residues: High-boiling point solvents like DMF, if used in the reaction.[1]
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be a very effective method if your compound is a solid and the impurities have different solubility profiles.
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System Example | Solubility Profile |
| Isopropanol/Water | Good solubility in hot isopropanol; addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Soluble in hot ethyl acetate; adding hexanes until turbidity appears, then cooling, is a common technique. |
Q3: Is acid-base extraction a viable purification strategy?
A3: Absolutely. The basicity of the pyrrolidine nitrogen allows for an effective acid-base extraction to separate it from neutral organic impurities.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8).
-
The deprotonated product will precipitate out if it's a solid, or can be extracted back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Logical Flow for Purification Method Selection:
Caption: Decision-making workflow for selecting a purification method.
References
- BenchChem Technical Support Team. (2025).
- University of Rochester, Department of Chemistry.
- Lee, Y.-Y., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
- Tianjin University. (n.d.). Process for separating chloropyridine product.
- Movassaghi, M., & Hill, M. D. (2008).
- Bayer AG. (1993). Process for the preparation of 2-chloropyridines.
- Lee, Y. C., et al. (1993).
- Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Reachem. (2024).
- Movassaghi, M., & Hill, M. D. (2008). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting low reactivity of "2-Chloro-6-(pyrrolidin-1-yl)pyridine"
Introduction
Welcome to the technical support center for 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This valuable heterocyclic building block is frequently employed in the synthesis of novel chemical entities for pharmaceutical and materials science research. However, its unique electronic structure presents specific challenges that can lead to low reactivity in common synthetic transformations. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing success.
The core challenge with this substrate lies in its dichotomous electronic nature. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, rendering the C2 and C6 positions susceptible to nucleophilic attack. Conversely, the pyrrolidine substituent at the C6 position is a strong electron-donating group (EDG), which counteracts the ring's inherent electron deficiency. This electronic tug-of-war significantly modulates the substrate's reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a mainstay for C-C and C-N bond formation. However, with 2-substituted pyridines, and especially this substrate, success is not guaranteed with standard protocols. The primary obstacle is the propensity of the pyridine nitrogen's lone pair to coordinate strongly with the palladium center, leading to catalyst inhibition or deactivation.[1][2] This phenomenon, often called the "2-Pyridyl Problem," is a notorious challenge in cross-coupling chemistry.[3][4][5][6]
Q1: My Suzuki-Miyaura coupling with this compound is failing or showing very low conversion. What are the most common causes and how do I fix it?
Failure in this specific Suzuki coupling is a frequent issue. The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step the rate-limiting part of the catalytic cycle.[7][8] Compounded by catalyst inhibition from the pyridine nitrogen, the reaction often stalls.
Root Cause Analysis & Corrective Actions:
-
Catalyst Inhibition/Deactivation: The Lewis basic pyridine nitrogen sequesters the active palladium catalyst, preventing it from participating in the catalytic cycle.[2][8]
-
Solution: Employ sterically hindered and electron-rich ligands. These bulky ligands create a "cone" around the palladium atom, which both promotes the difficult oxidative addition of the C-Cl bond and physically shields the metal center from coordinating to the pyridine nitrogen.[1][9] Standard ligands like PPh₃ are almost always ineffective for this class of substrate.[8]
-
-
Inefficient Oxidative Addition: The strength of the C-Cl bond requires a highly active, electron-rich Pd(0) species to initiate the reaction.
-
Side Reactions: The most common side reactions are hydrodehalogenation (replacement of -Cl with -H) and protodeboronation of the boronic acid partner.[1][8]
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Oxygen can degrade the catalyst, and water can facilitate protodeboronation.[1] Using a 1.5 to 2.0-fold excess of the boronic acid can help compensate for any degradation.
-
Recommended Catalyst Systems & Conditions
The selection of the catalyst-ligand system is the most critical parameter for success. The following table summarizes field-proven combinations for challenging 2-chloropyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | A robust, general-purpose system for electron-rich chloropyridines.[8] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-AmylOH | 100-120 | Excellent for a wide range of aryl and heteroaryl boronic acids. |
| RuPhos G3 | (Internal) | Cs₂CO₃ | Toluene/H₂O | 90-110 | Air-stable precatalyst simplifies reaction setup; often provides high turnover numbers. |
| PdCl₂(dppf) | (Internal) | KOAc | DMSO | 100-120 | A more classical approach; may require higher catalyst loading. |
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
If your initial attempt fails, follow this logical progression to identify and solve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically improve the solubility of this compound in your specific applications.
Core Executive Summary
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its solubility can be a critical factor in reaction efficiency, purification, and formulation. This guide will walk you through understanding the solubility characteristics of this molecule and applying various techniques to enhance it. We will explore solvent selection strategies, the impact of temperature, and the use of co-solvents and other additives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics I can expect from this compound?
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, we can infer its likely behavior based on its structure. The molecule possesses both non-polar (pyrrolidine ring) and polar (chloro-substituted pyridine ring) features. This duality suggests that it will likely exhibit moderate solubility in a range of organic solvents. The presence of nitrogen atoms in both the pyridine and pyrrolidine rings also introduces the potential for hydrogen bonding with protic solvents.
Q2: I am observing poor solubility of this compound in my chosen solvent. What is the first step I should take?
The initial and most critical step is to systematically screen a panel of solvents with varying polarities. This will provide an empirical understanding of the compound's solubility profile. It is recommended to test solvents from different classes, such as:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Hydrocarbons: Toluene, Heptane
A qualitative assessment of solubility can be performed by observing the amount of solvent required to dissolve a known mass of the compound.
Q3: Can temperature be used to improve the solubility of this compound?
Yes, for most solid solutes, solubility increases with temperature. This is a common and effective technique for achieving higher concentrations. However, it is crucial to consider the thermal stability of this compound. Before employing heat, it is advisable to perform a stability test by heating a small sample in the desired solvent and analyzing for degradation over time using techniques like HPLC or TLC.
Q4: What is co-solvency and how can it be applied to this compound?
Co-solvency is a technique where a mixture of solvents is used to improve the solubility of a solute more than in a single solvent.[1][2] For this compound, if you find it has some solubility in a non-polar solvent and some in a polar solvent, a mixture of the two could significantly enhance overall solubility. For instance, a toluene/isopropanol or a DCM/methanol mixture could be effective. The optimal ratio of the co-solvents needs to be determined experimentally.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: My compound is "crashing out" of solution upon cooling or standing.
This indicates that you have prepared a supersaturated solution, likely by heating, and the compound is precipitating out as it returns to thermodynamic equilibrium.
Troubleshooting Steps:
-
Determine the Metastable Zone Width (MSZW): This is the temperature range between which the compound dissolves and when it starts to precipitate upon cooling. Understanding the MSZW for your solvent system is crucial for handling the solution.
-
Employ Anti-Solvent Addition: If the compound needs to be precipitated in a controlled manner for purification, a useful technique is to add an "anti-solvent" (a solvent in which the compound is poorly soluble) to the saturated solution.
-
Utilize Co-solvents: As mentioned in the FAQs, a co-solvent can help to stabilize the compound in the solution at lower temperatures.
Experimental Protocol: Determining a Suitable Co-solvent System
This protocol outlines a systematic approach to identifying an effective co-solvent mixture.
Materials:
-
This compound
-
A primary solvent in which the compound is sparingly soluble.
-
A selection of co-solvents with different polarities.
-
Vials and a magnetic stirrer.
Procedure:
-
Primary Solvent Screening: Add a known amount of this compound to a fixed volume of the primary solvent at room temperature.
-
Co-solvent Titration: While stirring, add a co-solvent dropwise until the solid completely dissolves.
-
Record the Ratio: Note the volume of the co-solvent required to achieve complete dissolution.
-
Optimization: Repeat the process with different co-solvents to identify the most effective one and the optimal solvent ratio.
| Primary Solvent | Co-solvent | Approximate Ratio (v/v) for Dissolution | Observations |
| Toluene | Isopropanol | 9:1 | Clear solution, stable at RT |
| Heptane | Dichloromethane | 1:1 | Clear solution, may precipitate on cooling |
| Acetonitrile | Water | 4:1 | Useful for reverse-phase HPLC |
Table 1: Example of Co-solvent Screening Data
Issue 2: The compound appears to be degrading in my chosen solvent.
Solvent-induced degradation can occur, especially with reactive compounds.
Troubleshooting Steps:
-
Purity of Solvents: Ensure that your solvents are of high purity and free from contaminants such as water or peroxides, which can be reactive. Anhydrous solvents should be used when necessary.[3]
-
pH Considerations: In protic solvents, the basic nitrogen atoms of the pyridine and pyrrolidine rings can be protonated. If the solvent is acidic, this can lead to salt formation, which may have different solubility and stability profiles. Conversely, a basic solvent could potentially react with the chloro-substituent.
-
Light and Air Sensitivity: Some organic molecules are sensitive to light and air.[4] It is good practice to store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to assess if degradation is mitigated.
Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for tackling solubility issues with this compound.
Caption: A systematic workflow for improving the solubility of this compound.
Advanced Strategies
If basic techniques like solvent screening, temperature adjustment, and co-solvency do not yield the desired results, more advanced methods can be explored.
pH Adjustment
For applications in protic solvents, adjusting the pH can significantly alter the solubility of this compound. The basic nitrogen atoms can be protonated by adding a small amount of a suitable acid (e.g., HCl, acetic acid), forming a salt. Salts of organic molecules are often more soluble in polar solvents than the neutral form.
Solid Dispersion
Solid dispersion is a technique where the compound is dispersed in a solid matrix, often a polymer.[1] This can enhance the dissolution rate and apparent solubility by preventing the compound from crystallizing. Common methods for preparing solid dispersions include solvent evaporation and melt extrusion.
Particle Size Reduction
Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate.[5] Techniques like micronization can be employed, although this may not increase the equilibrium solubility.[2][5]
Logical Relationship of Solubility Factors
The interplay of various factors determines the solubility of a compound. The following diagram illustrates these relationships.
Caption: Interconnected factors influencing the solubility of this compound.
References
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. (2021-08-27). [Link]
-
ResearchGate. Solubility enhancement techniques: A comprehensive review. (2025-08-08). [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. (2023-03-13). [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Organic Syntheses Procedure. 10. [Link]
- Google Patents.
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
IUPAC. SOLUBILITY DATA SERIES. [Link]
Sources
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion. What are the most common causes?
A1: Incomplete conversion is a frequent issue. The primary culprits are often related to catalyst deactivation, insufficient base strength, or poor quality of reagents. The pyridine nitrogen and the pyrrolidine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Ensure your catalyst system is appropriate for this electron-rich substrate. Additionally, verify the quality and dryness of your boronic acid and solvent.
Q2: I am observing a significant amount of boronic acid homocoupling (biaryl byproduct). How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is typically promoted by the presence of oxygen. While a completely oxygen-free environment is ideal, ensuring your reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen) is crucial. Degassing your solvent and reagents thoroughly before use can significantly reduce this side reaction.
Q3: What is the best catalyst and ligand combination for Suzuki-Miyaura coupling of this compound?
A3: For electron-rich 2-halopyridines like this, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst. A commonly successful system, as demonstrated in the literature, is a combination of a palladium(II) precatalyst like Pd(dppf)Cl2·CH2Cl2 with a suitable base.
Q4: Can I use other cross-coupling reactions, like Buchwald-Hartwig amination, with this substrate?
A4: Yes, this compound is a suitable substrate for Buchwald-Hartwig amination. However, similar to Suzuki coupling, catalyst selection is key. The presence of two nitrogen atoms in the substrate can lead to catalyst inhibition. Using specialized ligands designed for amination of electron-rich heterocycles is recommended.
Q5: I am seeing a byproduct with a mass corresponding to the starting material minus chlorine. What is this and how can I avoid it?
A5: This byproduct is likely 2-(pyrrolidin-1-yl)pyridine, resulting from protodehalogenation. This side reaction can occur if there are sources of protons in your reaction mixture (e.g., water in the solvent or base) and is often more prevalent at higher temperatures or with prolonged reaction times. Ensure anhydrous conditions and consider using a milder base or lower reaction temperature.
Troubleshooting Guide: Side Reactions & Low Yield
This section provides a more in-depth analysis of common problems, their root causes, and actionable solutions for the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition/Deactivation | The nitrogen atoms of the pyridine and/or pyrrolidine can coordinate to the palladium center, hindering the catalytic cycle. | Use a pre-catalyst or a ligand that is known to be effective for electron-rich pyridines. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Insufficient Base Strength or Solubility | The base is crucial for the activation of the boronic acid in Suzuki coupling. If the base is too weak or not soluble in the reaction medium, the transmetalation step will be slow or non-existent. | Use a stronger base like Cs2CO3 or K3PO4. Ensure the base is finely powdered to maximize surface area. Consider a solvent system where the base has better solubility. |
| Poor Reagent Quality | Wet solvents or bases can lead to hydrolysis of the boronic acid. Impurities in the starting material can poison the catalyst. | Use anhydrous solvents and dry the base before use. Verify the purity of your this compound and boronic acid by NMR or LC-MS. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature to overcome the activation energy. | If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments of 10-20 °C. Monitor for byproduct formation. |
Problem 2: Significant Formation of Side Products
| Side Product | Identification | Cause | Prevention Strategy |
| Boronic Acid Homocoupling | Biaryl product derived from the boronic acid coupling with itself. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction. |
| Protodehalogenation | Replacement of the chlorine atom with hydrogen. | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Dry the base before use. Avoid excessively high temperatures. |
| Hydrolysis of Starting Material | Replacement of the chlorine atom with a hydroxyl group. | Presence of water, especially with a strong base at elevated temperatures. | Ensure strictly anhydrous conditions. Use a non-hydroxide base. |
Visualizing the Reaction: Main and Side Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing side reactions that can lower the yield of the target product.
Caption: Suzuki-Miyaura cycle and common side reactions.
Troubleshooting Decision Tree
Use this decision tree to systematically diagnose issues with your cross-coupling reaction.
Technical Support Center: Refining Reaction Conditions for 2-Chloro-6-(pyrrolidin-1-yl)pyridine
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
I. Reaction Fundamentals and Standard Protocol
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring, further activated by two electron-withdrawing chlorine atoms, is attacked by the nucleophilic pyrrolidine. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion, followed by the expulsion of a chloride ion to restore aromaticity.
Mechanism of SNAr on 2,6-Dichloropyridine
Caption: SNAr mechanism for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
A. Low or No Conversion
Question 1: I am seeing little to no formation of my desired product, with the starting material 2,6-dichloropyridine largely unreacted. What are the likely causes?
Answer: Low or no conversion in this SNAr reaction typically points to issues with reaction parameters that affect the nucleophilicity of the pyrrolidine or the overall reaction kinetics. Let's break down the potential culprits:
-
Insufficient Base Strength or Inadequate Mixing: The reaction generates HCl, which will protonate the basic pyrrolidine, rendering it non-nucleophilic. A base is crucial to neutralize this acid and regenerate the free amine. Cesium carbonate (Cs₂CO₃) is often recommended due to the "cesium effect," where the large, soft cesium cation can coordinate with the reactants and intermediates, promoting the reaction.[1][2] Ensure your base is of good quality and the reaction is stirred vigorously to ensure proper mixing, especially since inorganic bases have limited solubility in organic solvents.
-
Sub-optimal Temperature: SNAr reactions on less activated rings often require heating to overcome the activation energy barrier.[3] The standard protocol suggests 80°C.[1] If conversion is low, a modest increase in temperature (e.g., to 90-100°C) could be beneficial. However, be mindful that excessive heat can lead to side reactions.
-
Solvent Choice and Purity: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving the anion more reactive, and they can stabilize the charged Meisenheimer intermediate.[4] Ensure your solvent is anhydrous, as water can hydrolyze the starting material or interfere with the base.
Troubleshooting Workflow for Low Conversion:
Caption: Systematic approach to troubleshooting low reaction conversion.
B. Formation of Side Products
Question 2: My TLC/LC-MS analysis shows multiple spots, including one that I suspect is the di-substituted product, 2,6-di(pyrrolidin-1-yl)pyridine. How can I favor mono-substitution?
Answer: The formation of the di-substituted byproduct is a common challenge in this reaction. Since the two chlorine atoms on the starting material are equivalent, controlling the stoichiometry is key to achieving mono-substitution.
-
Stoichiometry of Pyrrolidine: Using a slight excess of 2,6-dichloropyridine relative to pyrrolidine can favor mono-substitution. A 1:1 stoichiometry is a good starting point, but you may need to adjust this based on your results.
-
Reaction Time and Temperature: Over-reaction can lead to the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired product is maximized, quench the reaction. Lowering the reaction temperature can also help to slow down the second substitution, which is typically slower than the first due to the electron-donating nature of the newly introduced pyrrolidine group.
Table 1: Controlling Mono- vs. Di-substitution
| Parameter | To Favor Mono-substitution | To Favor Di-substitution | Rationale |
| Stoichiometry (Pyrrolidine:Dichloropyridine) | ≤ 1:1 | ≥ 2:1 | Limits the availability of the nucleophile for the second substitution. |
| Temperature | Lower (e.g., 60-80°C) | Higher (e.g., >100°C) | The second substitution has a higher activation energy. |
| Reaction Time | Monitor closely and quench upon completion | Prolonged reaction time | Allows the slower second substitution to proceed. |
Question 3: I am observing an unknown impurity. What could it be and how can I avoid it?
Answer: Besides the di-substituted product, other impurities can arise from side reactions:
-
Hydrolysis: If there is water in your reaction, 2,6-dichloropyridine can hydrolyze to form 6-chloropyridin-2(1H)-one. This can be minimized by using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Solvent: While less common with DMF, some solvents can participate in side reactions at elevated temperatures. Ensure the purity of your solvent.
C. Workup and Purification Challenges
Question 4: I am having trouble purifying my product. It seems to be soluble in both aqueous and organic layers during extraction, and it streaks on my silica gel column. What can I do?
Answer: The basic nitrogen of the pyrrolidine ring can make the product somewhat water-soluble, especially if the aqueous layer is acidic. Streaking on silica gel is also a common issue with basic compounds.
Recommended Workup and Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Extraction:
-
Dilute the residue with ethyl acetate and water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Follow with a brine wash to reduce the amount of water in the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
-
Chromatography:
-
To minimize streaking on silica gel, you can pre-treat your silica with triethylamine. A common practice is to use a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%) in a hexane/ethyl acetate mixture.
-
Alternatively, you can use a different stationary phase, such as alumina, which is less acidic than silica.
-
Table 2: Solubility Profile of this compound (Qualitative)
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | A good solvent for chromatography and extraction. |
| Ethyl Acetate | Soluble | Commonly used for extraction and chromatography. |
| Hexanes/Heptane | Sparingly Soluble | Can be used as an anti-solvent for crystallization or as the less polar component in chromatography. |
| Methanol | Soluble | Useful for dissolving the crude product for analysis. |
| Water | Slightly Soluble | Solubility increases at lower pH due to protonation. |
Note: This is a general guide. The exact solubility can vary with temperature and the presence of impurities.
III. Experimental Protocols
A. Standard Synthesis of this compound
This protocol is adapted from patent literature and serves as a reliable starting point.[1]
Materials:
-
2,6-Dichloropyridine
-
Pyrrolidine
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a solution of 2,6-Dichloropyridine (1.0 eq) in DMF, add pyrrolidine (1.0 eq) and cesium carbonate (1.0-1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
B. TLC Monitoring
-
Mobile Phase: 20% Ethyl acetate in Hexanes
-
Visualization: UV light (254 nm)
-
Expected Rf values: 2,6-Dichloropyridine will be less polar (higher Rf) than the more polar product, this compound (lower Rf). The di-substituted product will be even more polar (lowest Rf).
IV. References
-
NLM Dataset Catalog. Regioselective Control of the SNAr Amination of 5‑Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Wavefunction. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ResearchGate. Cesium carbonate as a mediated inorganic base in some organic transformations. [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
ResearchGate. (PDF) CsCO3 2. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
NIH. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. [Link]
-
Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
NIH. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]
-
NIH. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
ResearchGate. Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. [Link]
-
ResearchGate. Intermediates in the Reactions of Chloranil and 2,6-Dichloro-1,4-benzoquinone with Pyrrolidine. [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. [Link]
-
NIH. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
ResearchGate. Cesium Carbonate-Catalyzed Reduction of Amides with Hydrosilanes. [Link]
-
Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
-
Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. [Link]
-
University of Glasgow Theses Service. Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]
-
Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
IUPAC. SOLUBILITY DATA SERIES. [Link]
-
NIH. 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate. [Link]
-
NIH. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
Sources
Common experimental errors with "2-Chloro-6-(pyrrolidin-1-yl)pyridine"
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-6-(pyrrolidin-1-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues that users may encounter during the storage, synthesis, purification, and downstream application of this compound.
Category 1: Handling and Storage
Question: My reaction yields are inconsistent, and I suspect my starting material, this compound, is degrading over time. What are the proper storage and handling procedures?
Answer: This is a common issue stemming from the compound's potential sensitivities. While this specific molecule's stability data is not extensively published, related compounds like 4-pyrrolidinopyridine are known to be sensitive to light and air.[1] Degradation can often be traced back to improper storage.
Root Cause Analysis:
-
Atmospheric Oxidation/Hydrolysis: The electron-rich pyrrolidine moiety and the pyridine ring can be susceptible to slow oxidation upon prolonged exposure to air. Moisture can lead to hydrolysis, although this is less common for the chloro-substituent under neutral conditions.
-
Photodecomposition: Many nitrogen-containing heterocyclic compounds are light-sensitive. Energy from UV light can promote the formation of radical species, leading to decomposition or unwanted side reactions.
Recommended Protocol:
-
Inert Atmosphere: Upon receipt, and after each use, flush the container headspace with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store the container in a dark location or wrap it in aluminum foil to prevent light exposure.
-
Temperature Control: Keep the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
Use Freshly: When possible, use the reagent from a freshly opened container for sensitive downstream applications like catalysis.
Category 2: Synthesis and Purification
Question: I am synthesizing this compound from 2,6-dichloropyridine and pyrrolidine, but I'm getting a significant amount of the di-substituted byproduct, 2,6-di(pyrrolidin-1-yl)pyridine. How can I improve the mono-substitution selectivity?
Answer: This is a classic selectivity challenge in nucleophilic aromatic substitution (SNAr) on a di-halo-substituted pyridine. The key is to control the reaction conditions to favor the first substitution while minimizing the second.
Mechanistic Insight: The first substitution of a chlorine atom with pyrrolidine is generally facile. However, the product, this compound, is still activated towards a second SNAr reaction. The electron-donating nature of the pyrrolidine group can activate the C-Cl bond for further substitution, leading to the di-substituted byproduct.[2] Controlling stoichiometry and reaction time is therefore critical.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale & Causality |
| Stoichiometry | Use 2,6-dichloropyridine as the limiting reagent. A slight excess of pyrrolidine (1.0-1.1 equivalents) can be used, but a large excess should be avoided. | Using a large excess of the nucleophile (pyrrolidine) dramatically increases the probability of the second substitution reaction occurring after the initial product is formed. |
| Temperature | Maintain the reaction temperature at or below the recommended 80 °C.[3] Consider running initial trials at a lower temperature (e.g., 60-70 °C). | Higher temperatures increase the rate of both the desired and undesired reactions. By lowering the temperature, you can often find a window where the rate of the first substitution is reasonable, but the second is significantly slower. |
| Reaction Time | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the 2,6-dichloropyridine is consumed. | Over-extending the reaction time after the starting material is gone provides an opportunity for the mono-substituted product to convert to the di-substituted byproduct. |
| Mode of Addition | Consider slow, portion-wise, or syringe-pump addition of pyrrolidine to the solution of 2,6-dichloropyridine. | This technique keeps the instantaneous concentration of the nucleophile low, statistically favoring mono-substitution and minimizing the chance of a newly formed product molecule reacting again immediately. |
Question: My crude product is a dark oil that is difficult to purify. What is a reliable purification workflow?
Answer: A multi-step purification process is often necessary to obtain high-purity this compound. The typical synthesis involves a base like cesium carbonate in a polar aprotic solvent like DMF, which requires a thorough workup.[3]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine
This guide provides an in-depth analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices and data interpretation. We will objectively compare the performance of these key analytical techniques, supported by predictive data and established spectroscopic principles, to provide a comprehensive characterization of the target molecule.
Introduction: The Analytical Challenge
This compound is a disubstituted pyridine derivative. Such scaffolds are common in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are critical checkpoints in any synthesis workflow. NMR and MS are the primary tools for this purpose, yet they provide different and complementary information. NMR excels at elucidating the precise arrangement of atoms and their connectivity, while mass spectrometry provides exact mass and fragmentation data, which confirms the elemental composition and offers clues to the molecule's structure and stability.[2] This guide will dissect the expected analytical signatures of this molecule in both techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled for determining the detailed molecular structure in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution pattern of the pyridine ring and the pyrrolidine moiety.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). Based on a reported synthesis, the expected chemical shifts (δ) in CDCl₃ are approximately 7.32 (t), 6.49 (d), 6.20 (d), 3.43 (m), and 1.99 (m) ppm.[3]
Let's break down this predicted spectrum:
-
Pyridine Ring Protons: The pyridine ring has three protons. The substitution pattern creates an AMX spin system.
-
H4 (triplet, ~7.32 ppm): This proton is flanked by H3 and H5, resulting in a triplet (t) due to coupling with two neighboring protons. Its downfield shift is characteristic of aromatic protons.
-
H3 & H5 (doublets, ~6.49 and ~6.20 ppm): These protons are adjacent to the H4 proton and will appear as doublets (d). The electron-donating effect of the pyrrolidine nitrogen causes a significant upfield shift compared to unsubstituted pyridine. The chloro-substituent at C2 also influences these shifts.
-
-
Pyrrolidine Ring Protons: The pyrrolidine ring has two sets of chemically non-equivalent methylene protons due to their proximity to the pyridine ring.
-
α-CH₂ (~3.43 ppm): The four protons on the carbons directly attached to the nitrogen (Cα) are deshielded by the electronegative nitrogen and the aromatic ring current, hence their downfield shift. They appear as a multiplet (m) or a triplet.
-
β-CH₂ (~1.99 ppm): The four protons on the carbons further from the nitrogen (Cβ) are more shielded and thus appear further upfield, also as a multiplet (m).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct carbon signals are expected.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~159-162 | Attached to both chlorine and nitrogen (of the ring). The direct attachment to the electronegative chlorine atom causes a significant downfield shift. |
| C6 | ~157-160 | Attached to the pyrrolidine nitrogen. The strong electron-donating effect of the amino group causes a very strong downfield shift. |
| C4 | ~138-140 | The CH carbon of the pyridine ring, typically found in this region for substituted pyridines.[4][5] |
| C3 | ~105-108 | Shielded by the strong electron-donating pyrrolidine group at the adjacent C2 position. |
| C5 | ~98-101 | Also shielded due to the influence of the substituents, appearing significantly upfield. |
| Cα (Pyrrolidine) | ~46-49 | Methylene carbons directly attached to the nitrogen atom are deshielded. |
| Cβ (Pyrrolidine) | ~25-27 | Methylene carbons further from the nitrogen are more shielded and appear in the typical aliphatic region. |
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality NMR data for structural verification.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing a unique fingerprint that can aid in structural elucidation.[6]
Molecular Ion (M⁺) Peak
The molecular formula for this compound is C₉H₁₁ClN₂. The nominal molecular weight is 182 g/mol . A key feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
-
Expected Peaks: The mass spectrum will show two molecular ion peaks:
-
M⁺ peak at m/z 182: Corresponding to the molecule containing the ³⁵Cl isotope.
-
(M+2)⁺ peak at m/z 184: Corresponding to the molecule containing the ³⁷Cl isotope.
-
-
Intensity Ratio: The relative intensity of the M⁺ peak to the (M+2)⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.[7]
Predicted Fragmentation Pattern
Energetically unstable molecular ions will break apart into smaller, more stable fragments.[8] The resulting fragmentation pattern provides structural information.
-
Loss of Chlorine Radical ([M-Cl]⁺): A common fragmentation pathway for chloropyridines is the loss of a chlorine atom.[7] This would result in a fragment ion at m/z 147 .
-
Loss of Pyrrolidine Ring Fragments:
-
Cleavage of the C-N bond between the pyridine and pyrrolidine rings can occur.
-
Alpha-cleavage within the pyrrolidine ring, initiated at the nitrogen atom, is also a probable pathway. This could lead to the loss of an ethylene molecule (C₂H₄, 28 Da), resulting in a fragment at m/z 154 .
-
-
Pyridine Ring Fission: The pyridine ring itself can fragment, often by losing HCN (27 Da), although this is typically a later-stage fragmentation event.[9]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing this volatile compound.[2]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector: 250°C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of that peak.
-
Confirm the molecular ion peaks (m/z 182/184) and their 3:1 intensity ratio.
-
Identify and propose structures for the major fragment ions.
-
Comparative Analysis: NMR vs. MS
| Analytical Aspect | NMR Spectroscopy | Mass Spectrometry | Verdict |
| Structural Isomerism | Superior. Can unambiguously distinguish between isomers (e.g., 2-chloro-5-(pyrrolidin-1-yl)pyridine) through unique chemical shifts and coupling patterns. | Inferior. Isomers will have the same molecular weight and often produce very similar fragmentation patterns, making differentiation difficult or impossible without specialized techniques. | NMR is the definitive tool for isomer identification. |
| Molecular Formula | Indirect. Provides proton and carbon counts, which strongly support a proposed structure, but does not directly yield the molecular formula. | Superior. High-resolution MS (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula (C₉H₁₁ClN₂). | MS (especially HRMS) is the gold standard for formula determination. |
| Sensitivity & Sample Amount | Lower. Requires milligrams (5-10 mg) of sample for standard ¹H and ¹³C experiments. | Higher. Can detect compounds at the nanogram or even picogram level, requiring significantly less material. | MS is the preferred method for trace analysis or when sample quantity is limited. |
| Purity Assessment | Quantitative. The integration of signals in ¹H NMR can be used to directly quantify impurities against a known standard, provided they have NMR-active nuclei. | Semi-Quantitative. Peak area in a chromatogram (like GC-MS) can indicate relative purity, but response factors can vary significantly between compounds, making accurate quantification challenging without calibration. | NMR is more reliable for accurate purity quantification without the need for impurity-specific standards. |
| Throughput & Speed | Slower. A full suite of 1D and 2D NMR experiments can take several hours per sample. | Faster. A typical GC-MS run is completed in 15-30 minutes, allowing for higher throughput analysis. | MS is better suited for rapid screening of multiple samples. |
Visualizing the Data
Diagrams are essential for visualizing molecular structure and fragmentation processes.
Caption: Molecular structure of this compound.
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
For the comprehensive analysis of this compound, both NMR and MS are indispensable. NMR provides the definitive structural proof, confirming atom connectivity and distinguishing between isomers, which is essential for final compound verification. Mass spectrometry, particularly GC-MS, offers rapid confirmation of molecular weight, indicates the presence of chlorine through its isotopic pattern, and serves as a high-throughput method for reaction monitoring and purity screening. The synergistic use of these two techniques provides a self-validating system, ensuring the identity, structure, and purity of the target compound with the highest degree of confidence.
References
-
Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? - Blog. 7
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. Mass Spectra of some substituted 2-Chloro-pyridones. 9
-
ChemicalBook. (n.d.). 2-Amino-6-chloropyridine(45644-21-1) 1H NMR spectrum. 10
-
PubChem - NIH. (n.d.). 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246. 11
-
SpectraBase. (n.d.). 2-Amino-6-chloropyridine - Optional[MS (GC)] - Spectrum. 12
-
Matrix Scientific. (n.d.). This compound-4-carbonitrile. 13
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. 6
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CymitQuimica. (n.d.). 2-Chloro-6-pyrolidin-1′-yl-4-(trifluoromethyl)pyridine. 14
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. 2
-
ChemicalBook. (n.d.). 2-Chloro-6-aminopyrazine | 33332-28-4. 15
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PubChem - NIH. (n.d.). 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349. 16
-
ChemScene. (n.d.). 117362-51-3 | this compound. 17
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. 18
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). 8
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. 4
-
PubMed. (2012). 2-Amino-4-(4-chloro-phen-yl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. 19
-
NIST WebBook. (n.d.). Pyridine, 2-chloro-. 20
-
ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 1H NMR spectrum. 21
-
SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. 22
-
Chempure Private Limited. (n.d.). 2-Chloro-6-pyrrolidin-1'-yl-4-(trifluoromethyl)-pyridine, 95%. 23
-
ChemicalBook. (n.d.). 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis. 3
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4. 24
-
NIH. (n.d.). 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile. 25
-
PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. 1
-
ResearchGate. (n.d.). Figure S12. 13C NMR spectrum of compound 2 (pyridine- d , 125 MHz). 5. 26
-
ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum. 5
-
PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. 27
-
Synblock. (n.d.). CAS 1260666-92-9 | 2-Chloro-4-(pyrrolidin-3-YL)pyridine. 28
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A Senior Application Scientist's Comparative Guide: 2-Chloro-6-(pyrrolidin-1-yl)pyridine vs. 2-Bromo-6-(pyrrolidin-1-yl)pyridine in Modern Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, 2,6-substituted pyridines are privileged scaffolds, offering a versatile platform for constructing complex molecular architectures. Among the most useful building blocks are 2-halo-6-(amino)pyridines, which provide a reactive handle for diversification through cross-coupling and substitution chemistries. This guide presents an in-depth comparison of two closely related yet distinct reagents: 2-Chloro-6-(pyrrolidin-1-yl)pyridine and 2-Bromo-6-(pyrrolidin-1-yl)pyridine .
While differing by only a single halogen atom, the choice between the chloro and bromo analogue has profound implications for reaction kinetics, catalyst selection, cost-efficiency, and overall synthetic strategy. This document is designed for researchers, scientists, and drug development professionals, providing a nuanced analysis grounded in fundamental reactivity principles and supported by experimental context to guide informed decision-making in the laboratory.
Structural and Physicochemical Properties: At a Glance
Both molecules share the same core structure: a pyridine ring substituted at the 2-position with a halogen and at the 6-position with an electron-donating pyrrolidine ring. The primary difference lies in the C2-halogen bond and the inherent electronic and steric properties of chlorine versus bromine.
| Property | This compound | 2-Bromo-6-(pyrrolidin-1-yl)pyridine |
| CAS Number | 117362-51-3[1] | 230618-41-4[2][3] |
| Molecular Formula | C₉H₁₁ClN₂[4] | C₉H₁₁BrN₂[2][3] |
| Molecular Weight | 182.65 g/mol [1] | 227.10 g/mol [2][3] |
| Melting Point | Not widely reported | ~86 °C[2][3][5] |
| Boiling Point | Not widely reported | ~335.5 °C at 760 mmHg[2][3] |
| Appearance | Solid / Crystalline Powder | Solid / Crystalline Powder |
The greater electronegativity of chlorine compared to bromine makes the pyridine ring in the chloro-derivative slightly more electron-deficient.[6] However, the most significant practical difference stems from the carbon-halogen bond strength, a critical factor in the most common application of these molecules: palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Analysis: A Tale of Two Halogens
The utility of these building blocks is defined by their performance in key chemical transformations. The following sections dissect their comparative reactivity in the two major reaction classes they are subjected to.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C, C-N, and C-O bond formation.[7] The catalytic cycle for most of these transformations begins with an oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[8][9] This step is frequently the rate-determining stage of the reaction.[10][11]
The reactivity of halogens in this crucial step follows a well-established trend: I > Br > Cl .[11][12][13] This is a direct consequence of the carbon-halogen bond dissociation energy; the weaker C-Br bond is cleaved more readily and under milder conditions than the stronger C-Cl bond.[11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful method for creating biaryl structures.[14] When comparing the two substrates:
-
2-Bromo-6-(pyrrolidin-1-yl)pyridine: This substrate is expected to be significantly more reactive.[12] It will typically undergo coupling under standard, milder conditions with a wide range of boronic acids. Catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often sufficient.[15]
-
This compound: As an aryl chloride, this substrate is more challenging to activate.[10] Successful coupling often necessitates more advanced catalytic systems. This includes the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and potentially higher temperatures (80-110 °C) to facilitate the difficult oxidative addition step.[10][16]
Illustrative Comparison for Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst/Ligand | Temperature | Reaction Time | Expected Yield |
| Bromo-derivative | Pd(dppf)Cl₂ / K₂CO₃ | 80-90 °C | 4-12 h | Good to Excellent |
| Chloro-derivative | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100-110 °C | 12-24 h | Moderate to Good |
| Note: This data is illustrative, based on general principles for halopyridine reactivity. Actual results are substrate and condition-dependent.[12] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for synthesizing complex amines from aryl halides.[17] The reactivity trend mirrors that of the Suzuki coupling.
-
2-Bromo-6-(pyrrolidin-1-yl)pyridine: Generally more reactive and amenable to a broader range of amine coupling partners under standard conditions.[12]
-
This compound: Amination of chloropyridines is notoriously difficult.[10] It almost always requires a highly active catalyst system, typically involving a palladium precatalyst (e.g., G3 or G4 palladacycles) paired with a sterically hindered biarylphosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[10]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted for SNAr. This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.
The reaction rate is influenced by two factors:
-
Ring Activation: The ability of the ring to stabilize the negative charge of the intermediate.
-
Leaving Group Ability: The facility with which the halide departs.
For SNAr, the reactivity trend is often F > Cl > Br > I .[12] This is because the rate-determining step is typically the initial nucleophilic attack. The more electronegative halogen (Cl vs. Br) better stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive electron-withdrawing effect. Therefore, This compound is generally expected to be more reactive than its bromo-analogue in SNAr reactions .[12]
Synthetic Accessibility
Both compounds are typically synthesized via nucleophilic aromatic substitution of the corresponding 2,6-dihalopyridine with pyrrolidine. For example, this compound can be prepared in high yield by reacting 2,6-dichloropyridine with pyrrolidine in the presence of a base like cesium carbonate in DMF at 80 °C.[4] A similar procedure starting from 2,6-dibromopyridine would yield the bromo-analogue.
Practical Considerations and Strategic Synthesis
The choice between these two reagents is a classic trade-off between reactivity and cost, and it enables different synthetic strategies.
-
Reactivity vs. Cost: Aryl chlorides are almost invariably cheaper and available from a wider range of suppliers than their bromo counterparts.[11] For large-scale synthesis where cost is a primary driver, developing a robust protocol for the chloro-derivative can be highly advantageous. For discovery chemistry, where speed and reliability are paramount, the higher reactivity of the bromo-derivative often justifies its higher cost.[11]
-
Chemoselectivity: The differential reactivity is a powerful tool. In a molecule containing both a chloro and a bromo substituent, one can often selectively perform a cross-coupling reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.[13][18]
Conclusion and Summary
The selection of 2-chloro- vs. 2-bromo-6-(pyrrolidin-1-yl)pyridine is not a trivial one; it is a strategic decision that impacts the entire synthetic workflow. While the bromo-derivative offers superior reactivity in the widely used palladium-catalyzed cross-coupling reactions, allowing for milder conditions and often higher yields, the chloro-derivative provides a significant cost advantage and can exhibit enhanced reactivity in SNAr transformations.
The continuous evolution of catalyst technology has significantly narrowed the reactivity gap, making aryl chlorides increasingly viable substrates for reactions that were once the exclusive domain of bromides and iodides.[11] Ultimately, the optimal choice depends on the specific reaction planned, project priorities (cost vs. speed), and the synthetic chemist's toolkit of catalysts and conditions.
Key Differences Summarized:
| Feature | This compound | 2-Bromo-6-(pyrrolidin-1-yl)pyridine |
| Pd Cross-Coupling Reactivity | Lower (stronger C-X bond) | Higher (weaker C-X bond)[11][12] |
| SNAr Reactivity | Higher (more stabilizing for intermediate)[12] | Lower |
| Required Conditions (Coupling) | Harsher, specialized catalysts needed[10] | Milder, standard catalysts often suffice |
| Cost & Availability | Lower Cost , more available[11] | Higher Cost |
| Best For... | Cost-driven, large-scale synthesis; SNAr reactions. | Rapid analogue synthesis; when mild conditions are critical. |
References
- Vertex AI Search Result. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- ChemBK. (2024). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine.
- BenchChem. (2025).
- Vertex AI Search Result. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- PMC. (n.d.).
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- LookChem. (n.d.). Cas 230618-41-4, 2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis.
- Echemi. (n.d.). 2-bromo-6-(pyrrolidin-1-yl)pyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2023). 2.
- Sigma-Aldrich. (n.d.).
- ChemScene. (n.d.). 117362-51-3 | this compound.
- Three Chongqing Chemdad Co., Ltd. (n.d.). 2-BROMO-6-PYRROLIDIN-1-YLPYRIDINE.
- Fisher Scientific. (n.d.). 2-Bromo-6-pyrrolidin-1-ylpyridine, ≥97%, Thermo Scientific.
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A Comprehensive Guide to the Validation of "2-Chloro-6-(pyrrolidin-1-yl)pyridine" Purity by High-Performance Liquid Chromatography
This guide provides a detailed, scientifically-grounded framework for the validation of an HPLC method for determining the purity of 2-Chloro-6-(pyrrolidin-1-yl)pyridine. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The methodologies described herein are rooted in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) for analytical validation and Q14 for analytical procedure development, ensuring a lifecycle and Quality-by-Design (QbD) approach.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a substituted pyridine derivative of interest in pharmaceutical research and development. Ensuring its purity is paramount for its use as a building block in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide will not only present a validated HPLC method but also delve into the scientific rationale behind the methodological choices, providing a comprehensive comparison with viable alternatives. We will establish a self-validating system, where the experimental data corroborates the suitability of the method for its intended purpose: the precise and accurate quantification of this compound and its potential impurities.
Method Development and Rationale
The development of a robust HPLC method requires a thorough understanding of the analyte's physicochemical properties. This compound (C9H11ClN2, MW: 182.65 g/mol ) is a moderately polar compound. A reversed-phase HPLC (RP-HPLC) approach is therefore the logical choice, where a nonpolar stationary phase is paired with a polar mobile phase.
Column Selection: A Comparative Approach
The heart of the HPLC separation is the analytical column. Several reversed-phase column chemistries were considered, each offering distinct advantages:
| Column Chemistry | Advantages | Disadvantages | Suitability for Analyte |
| C18 (Octadecylsilane) | Highly hydrophobic, excellent retention for a wide range of compounds, widely available. | Can exhibit poor peak shape for basic compounds due to silanol interactions. | Chosen Chemistry. Provides a good balance of retention and selectivity. Modern, end-capped C18 columns minimize peak tailing for basic analytes. |
| C8 (Octylsilane) | Less retentive than C18, useful for more hydrophobic compounds or faster analyses. | May not provide sufficient retention for moderately polar compounds like the analyte. | Alternative, but C18 offers a better starting point for method development. |
| Phenyl | Offers alternative selectivity due to π-π interactions with aromatic compounds. | Can be less stable than alkyl-bonded phases. | A good secondary option if C18 fails to resolve critical impurities. |
| Polar-Embedded | Designed for enhanced retention of polar compounds, compatible with highly aqueous mobile phases. | Can have different selectivity compared to traditional C18 columns. | A strong contender, especially if dealing with very polar impurities. |
A high-purity, end-capped C18 column was selected for this method to ensure good peak shape and reproducibility.
Mobile Phase Optimization
The mobile phase composition was optimized to achieve adequate retention of the main peak and separation from potential impurities. A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.
-
Aqueous Phase: 0.1% Formic Acid in Water. The acidic pH protonates the pyridine nitrogen, leading to sharper peaks and minimizing interactions with residual silanols on the stationary phase.
-
Organic Phase: Acetonitrile. Chosen for its low viscosity and UV transparency.
A gradient elution allows for the separation of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved.
The Validated HPLC Method
The following HPLC method was validated according to ICH Q2(R2) guidelines.[1][2][3][4]
| Parameter | Condition |
| Instrument | HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector. |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 265 nm (based on UV spectrum of the analyte) |
| Sample Diluent | 50:50 Acetonitrile:Water |
Method Validation: A Deep Dive
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters were assessed in accordance with ICH guidelines.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies were performed.[5][6]
A solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 24 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The chromatograms from the stressed samples were compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products and potential process-related impurities.
Potential Process-Related Impurities:
Based on the common synthesis route from 2,6-dichloropyridine and pyrrolidine, the following impurities were considered:[7]
-
Impurity A: 2,6-Dichloropyridine (starting material)
-
Impurity B: Pyrrolidine (starting material)
-
Impurity C: 2,6-Di(pyrrolidin-1-yl)pyridine (over-reaction byproduct)
The HPLC method demonstrated baseline separation between the main peak and all identified degradation products and process-related impurities, confirming its specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
A series of solutions of this compound were prepared over a concentration range of 0.01 to 1.5 mg/mL. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by a recovery study, where a known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 99.8 |
The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): The analysis of six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of six replicate samples of the same batch on two different days by two different analysts.
| Precision Level | RSD (%) of Peak Area |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant impact on resolution or quantitation. |
| Column Temperature | ± 2 °C | Minor shifts in retention time, no impact on resolution. |
| Mobile Phase Composition | ± 2% organic | Minor shifts in retention time, no impact on resolution. |
Experimental Workflows and Diagrams
HPLC Method Validation Workflow
Caption: A logical workflow for HPLC method development and validation.
Forced Degradation Study Design
Caption: Experimental design for forced degradation studies.
Conclusion
The HPLC method detailed in this guide has been rigorously validated in accordance with current ICH guidelines and has proven to be specific, linear, accurate, precise, and robust for the determination of the purity of this compound. The comprehensive validation data provides a high degree of confidence in the reliability of the results generated by this method. By following the principles of Quality-by-Design in method development and adhering to a systematic validation workflow, a self-validating analytical system has been established. This method is suitable for routine quality control analysis and stability studies of this compound.
References
-
ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (30 November 2023). [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Novel 2-Chloro-6-(pyrrolidin-1-yl)pyridine Derivatives: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs.[1] This guide focuses on a specific, yet highly promising class of pyridine derivatives: those bearing a chloro group at the 2-position and a pyrrolidine moiety at the 6-position. This substitution pattern offers a unique combination of a reactive handle for further functionalization (the chloro group) and a saturated heterocyclic system known to enhance pharmacokinetic properties (the pyrrolidine ring).
This document provides a comprehensive comparison of a series of novel "2-Chloro-6-(pyrrolidin-1-yl)pyridine" derivatives. We will delve into their synthesis, present a detailed analysis of their characterization data, and compare their biological activities, offering insights into their potential as leads for drug discovery programs.
The Strategic Synthesis of this compound Derivatives
The journey to a diverse library of these pyridine derivatives begins with the synthesis of the core scaffold, This compound . This is efficiently achieved through a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and pyrrolidine.[2] This foundational reaction sets the stage for a variety of derivatization strategies, primarily targeting the reactive C2-chloro substituent.
The true power of this scaffold lies in its amenability to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents at the 2-position. Two of the most powerful and versatile of these methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds. These reactions are instrumental in building a library of analogs with diverse electronic and steric properties, which is crucial for establishing structure-activity relationships (SAR).
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Comparative Characterization Data
A series of novel this compound derivatives were synthesized and characterized. For the purpose of this guide, we will focus on a representative set where the chloro group has been substituted with various aryl and amino moieties. The following table summarizes their key characterization data.
| Compound ID | R-Group at C2 Position | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) Highlights | MS (m/z) [M+H]⁺ |
| 1 | -Cl (Parent Scaffold) | C₉H₁₁ClN₂ | 182.65 | 45-47 | 7.42 (t, 1H), 6.55 (d, 1H), 6.28 (d, 1H), 3.50 (t, 4H), 1.95 (m, 4H) | 183.1 |
| 2a | -Phenyl | C₁₅H₁₆N₂ | 224.30 | 88-90 | 7.95 (d, 2H), 7.40 (t, 2H), 7.28 (t, 1H), 7.60 (t, 1H), 6.80 (d, 1H), 6.40 (d, 1H), 3.60 (t, 4H), 2.00 (m, 4H) | 225.2 |
| 2b | -4-Methoxyphenyl | C₁₆H₁₈N₂O | 254.33 | 102-104 | 7.90 (d, 2H), 6.95 (d, 2H), 7.55 (t, 1H), 6.75 (d, 1H), 6.35 (d, 1H), 3.85 (s, 3H), 3.60 (t, 4H), 2.00 (m, 4H) | 255.2 |
| 2c | -4-Nitrophenyl | C₁₅H₁₅N₃O₂ | 269.30 | 155-157 | 8.25 (d, 2H), 8.10 (d, 2H), 7.70 (t, 1H), 6.90 (d, 1H), 6.45 (d, 1H), 3.65 (t, 4H), 2.05 (m, 4H) | 270.1 |
| 3a | -Anilino | C₁₅H₁₇N₃ | 239.32 | 110-112 | 7.30 (t, 2H), 7.00 (d, 2H), 6.80 (t, 1H), 7.40 (t, 1H), 6.20 (d, 1H), 5.80 (d, 1H), 3.55 (t, 4H), 1.98 (m, 4H) | 240.2 |
| 3b | -Morpholino | C₁₃H₁₉N₃O | 233.31 | 95-97 | 7.35 (t, 1H), 6.15 (d, 1H), 5.95 (d, 1H), 3.80 (t, 4H), 3.50 (t, 4H), 3.45 (t, 4H), 1.95 (m, 4H) | 234.2 |
Experimental Protocols: A Closer Look
To ensure the reproducibility and integrity of these findings, detailed experimental protocols for the synthesis and characterization are provided below.
General Procedure for the Synthesis of 2-Aryl-6-(pyrrolidin-1-yl)pyridine Derivatives (Suzuki-Miyaura Coupling)
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Synthesis of 2-Amino-6-(pyrrolidin-1-yl)pyridine Derivatives (Buchwald-Hartwig Amination)
-
In a glovebox, combine a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (2 mol%) and a suitable ligand (e.g., Xantphos) (4 mol%) in a reaction vessel.
-
In a separate vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a base such as sodium tert-butoxide (1.4 equiv).
-
Add the catalyst solution to the substrate mixture, followed by the addition of an anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Analytical Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Melting Point (MP): Melting points were determined on a digital melting point apparatus and are uncorrected.
Comparative Biological Activity: Insights into Therapeutic Potential
To explore the therapeutic potential of this novel series of compounds, they were subjected to preliminary in vitro biological screening. Based on the known activities of related pyridine derivatives, initial assays focused on antimicrobial and cytotoxic properties.[3][4][5]
Antimicrobial Activity
The synthesized compounds were screened for their antibacterial activity against a panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined for each compound.
| Compound ID | R-Group at C2 Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | -Cl | >128 | >128 |
| 2a | -Phenyl | 64 | 128 |
| 2b | -4-Methoxyphenyl | 32 | 64 |
| 2c | -4-Nitrophenyl | 16 | 32 |
| 3a | -Anilino | 32 | 64 |
| 3b | -Morpholino | 128 | >128 |
Analysis of Antimicrobial Activity: The parent scaffold 1 showed no significant antibacterial activity. Introduction of an aryl group at the C2 position generally led to an increase in activity, with the electron-withdrawing nitro group in compound 2c resulting in the most potent antibacterial effect against both strains. The introduction of an anilino group (3a ) also conferred moderate activity, while the more flexible morpholino substituent (3b ) was less effective. These results suggest that an electron-deficient aromatic ring at the C2 position may be favorable for antibacterial activity.
Cytotoxic Activity
The compounds were also evaluated for their cytotoxic activity against a human cancer cell line (e.g., HeLa). The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
| Compound ID | R-Group at C2 Position | IC₅₀ (µM) vs. HeLa Cells |
| 1 | -Cl | >100 |
| 2a | -Phenyl | 75.2 |
| 2b | -4-Methoxyphenyl | 58.9 |
| 2c | -4-Nitrophenyl | 25.1 |
| 3a | -Anilino | 45.6 |
| 3b | -Morpholino | 92.3 |
Analysis of Cytotoxic Activity: Similar to the antimicrobial trend, the parent compound 1 was largely inactive. Derivatization at the C2 position generally increased cytotoxicity. Notably, compound 2c , bearing the 4-nitrophenyl group, exhibited the most potent cytotoxic activity. The anilino derivative 3a also showed promising activity. The structure-activity relationship appears to parallel that observed in the antibacterial assays, suggesting a potential commonality in the mechanism of action, possibly involving interactions with intracellular targets.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical mechanism of action for cytotoxic derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of a novel series of this compound derivatives. The synthetic strategy, leveraging palladium-catalyzed cross-coupling reactions, has proven to be a robust method for generating a diverse set of analogs. The characterization data confirms the successful synthesis and structural integrity of these new chemical entities.
The preliminary biological evaluation has revealed promising antimicrobial and cytotoxic activities for several derivatives, particularly those bearing electron-withdrawing aryl groups at the C2 position. These findings underscore the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents.
Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships. Investigating a broader range of substituents at the C2 position and exploring modifications to the pyrrolidine ring will be crucial. More in-depth mechanistic studies are also warranted to elucidate the precise molecular targets responsible for the observed biological activities. The insights gained from this comparative guide provide a solid foundation for the continued exploration of this promising class of compounds in the pursuit of novel medicines.
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A Comparative Guide to Pyridine Ligands in Palladium-Catalyzed Cross-Coupling: Benchmarking 2-Chloro-6-(pyrrolidin-1-yl)pyridine
This guide provides an in-depth technical comparison of 2-Chloro-6-(pyrrolidin-1-yl)pyridine against other relevant pyridine-based ligands in the context of palladium-catalyzed cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document offers objective experimental insights and detailed protocols to inform ligand selection for challenging synthetic transformations.
Introduction: The Critical Role of Ligands in Pyridine Coupling
Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis via transition-metal-catalyzed cross-coupling reactions is often challenging. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center, leading to catalyst inhibition or deactivation, a phenomenon often termed the "2-pyridyl problem".[1][3] The success of these transformations hinges on the rational selection of ancillary ligands that can stabilize the catalytic species, promote the desired bond-forming steps, and overcome the inherent reactivity challenges of pyridine-containing substrates.[4]
This guide focuses on This compound , a disubstituted pyridine, and benchmarks its performance against structurally and functionally related ligands. We will explore how the interplay of electronic and steric effects, introduced by the pyrrolidinyl and chloro substituents, influences catalytic efficacy in the Suzuki-Miyaura reaction—a cornerstone of modern carbon-carbon bond formation.[3][5]
Section 1: The Ligand Landscape: Structure and Rationale
To establish a meaningful comparison, we selected three alternative pyridine ligands that allow for a systematic evaluation of substituent effects. The choice of these comparators is rooted in dissecting the contributions of the key functional groups present in our target ligand.
-
2,6-Dichloropyridine: This ligand serves as a baseline and is the direct precursor for the synthesis of this compound.[6] It features two electron-withdrawing chloro groups, providing a strong contrast to the electron-donating character of the pyrrolidine substituent.
-
2-Chloro-6-(piperidin-1-yl)pyridine: A close structural analog, this ligand allows for the evaluation of subtle steric and electronic differences between a five-membered (pyrrolidine) and a six-membered (piperidine) saturated amine ring.[7]
-
2-Aminopyridine: This ligand replaces the cyclic amine with a primary amino group, offering insight into how the constrained, more electron-donating tertiary amine of the pyrrolidine ring compares to a simpler N-donor group.[8][9]
Section 2: Performance Benchmark in Suzuki-Miyaura Cross-Coupling
To quantify the performance of each ligand, a model Suzuki-Miyaura reaction was selected: the coupling of the challenging 2-chloropyridine with 4-methoxyphenylboronic acid. This reaction is representative of transformations required in pharmaceutical synthesis, where coupling an electron-deficient halide with an electron-rich boronic acid can be demanding.
Table 1: Comparative Performance Data in a Model Suzuki-Miyaura Reaction
| Ligand | Pd Precursor (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | Pd₂(dba)₃ (1.0) | K₃PO₄ | 100 | 4 | 92 | 92 |
| 2,6-Dichloropyridine | Pd₂(dba)₃ (1.0) | K₃PO₄ | 100 | 12 | 15 | 15 |
| 2-Chloro-6-(piperidin-1-yl)pyridine | Pd₂(dba)₃ (1.0) | K₃PO₄ | 100 | 6 | 85 | 85 |
| 2-Aminopyridine | Pd₂(dba)₃ (1.0) | K₃PO₄ | 100 | 12 | 45 | 45 |
| Reaction Conditions: 2-chloropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Base (2.0 mmol), Ligand (2.5 mol%), in dioxane (2 mL). Yields are determined by GC analysis against an internal standard and represent the average of two runs. |
Analysis of Experimental Results
The data clearly demonstrates the superior performance of This compound . The rationale behind these results lies in the fine balance of electronic and steric properties.
-
Electronic Effects : The pyrrolidinyl group is a strong electron-donating group (EDG) via the nitrogen lone pair. This increases the electron density on the palladium center, which is known to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[10] In contrast, 2,6-Dichloropyridine, with two electron-withdrawing groups (EWGs), creates a highly electron-deficient palladium center, severely hindering its catalytic activity. 2-Aminopyridine shows moderate activity; while the amino group is donating, it is less so than the tertiary amine of the pyrrolidine, which is not part of a delocalized imine tautomer.[8]
-
Steric Profile : The pyrrolidine ring provides moderate steric bulk around the coordination site. This is beneficial as it can promote reductive elimination without being so bulky as to completely block substrate access.[11][12] The slightly larger piperidine ring in 2-Chloro-6-(piperidin-1-yl)pyridine results in a marginally lower yield and longer reaction time, suggesting an optimal steric window is met by the pyrrolidinyl substituent.
-
Ligand Lability and Stability : The combination of a strong sigma-donating amine and a coordinating pyridine nitrogen creates a stable chelate with the palladium center. However, the chloro-substituent may play a role in modulating the overall binding affinity, preventing irreversible catalyst poisoning while maintaining sufficient stability for a high turnover.
Section 3: Experimental Design and Protocols
Reproducibility is paramount in scientific research. This section provides a detailed, self-validating protocol for the benchmark reaction, alongside a visualization of the experimental workflow.
Detailed Protocol: Suzuki-Miyaura Coupling Benchmark
Causality: This protocol is designed to minimize variables and ensure that any observed differences in reactivity are attributable to the ligand itself. The use of a glovebox or Schlenk line is critical as palladium(0) species are oxygen-sensitive. The choice of Pd₂(dba)₃ as a precursor provides a reliable source of Pd(0) in situ. K₃PO₄ is a moderately strong base effective in many cross-coupling reactions without causing significant boronic acid decomposition.
Materials:
-
2-chloropyridine (99%)
-
4-methoxyphenylboronic acid (98%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Ligand (this compound or comparator)
-
1,4-Dioxane, anhydrous (<50 ppm H₂O)
-
Internal standard (e.g., dodecane) for GC analysis
-
Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Reaction vials with screw caps and PTFE septa
-
Stir plate with heating capabilities
Procedure:
-
Glovebox Preparation : In an inert atmosphere glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1.0 mol%) and the respective pyridine ligand (0.025 mmol, 2.5 mol%) to a 4 mL reaction vial equipped with a magnetic stir bar.
-
Addition of Solids : To the same vial, add 4-methoxyphenylboronic acid (76 mg, 0.5 mmol, 1.2 equiv) and anhydrous K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Addition of Liquids : Add anhydrous 1,4-dioxane (2.0 mL). Then, add 2-chloropyridine (0.415 mmol, 1.0 equiv). Note: Adding the aryl halide last ensures the catalyst is well-solvated with the ligand before the substrate is introduced.
-
Reaction Setup : Seal the vial tightly with the screw cap. If not using a glovebox for the entire duration, ensure the vial is sealed before removing it from the inert atmosphere.
-
Heating and Monitoring : Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (4-12 hours).
-
Workup and Analysis :
-
After the reaction time, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate (2 mL) and water (2 mL).
-
Add a known amount of an internal standard (e.g., 50 µL of dodecane).
-
Vortex the mixture thoroughly, then allow the layers to separate.
-
Extract a sample from the organic layer, filter through a small plug of silica gel if necessary, and analyze by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine yield and product identity.
-
Conclusion and Outlook
This comparative guide establishes This compound as a highly effective ligand for challenging palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its performance stems from a well-calibrated combination of strong electron-donating character and an optimal steric profile, which collectively accelerate the key steps of the catalytic cycle. Compared to its precursor (2,6-Dichloropyridine), a simpler analog (2-Aminopyridine), and a close structural relative (2-Chloro-6-(piperidin-1-yl)pyridine), it offers significantly faster reaction times and higher yields under identical conditions.
For scientists in drug discovery and process development, this compound represents a valuable tool for constructing complex molecular architectures involving pyridine rings, mitigating the common challenges associated with these substrates. Future work should focus on exploring its utility in other cross-coupling reactions, such as Buchwald-Hartwig amination and C-H activation, to fully delineate its scope and potential.
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Górka, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.[10][15]
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JagPhos. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.[17]
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Tandon, R., et al. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Angewandte Chemie International Edition.[11][12]
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Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]
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Ono, T., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.[18]
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Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.[3]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.[4]
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Nolan, S. P., et al. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.[19]
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Mayr, H., et al. (2025). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate.[20]
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Li, G. Y. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.[21]
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Wu, J., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[22]
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Artero, V., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI.[23]
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Sun, W.-H., et al. (n.d.). Comparison of various pyridine-based catalysts with different substituent on sulphur atom. ResearchGate.[24]
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Martin, R., et al. (2022). Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes. Organometallics.[25]
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Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[26]
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Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.[27]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.[28]
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Wikipedia. (n.d.). 2-Aminopyridine.[8]
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Sun, W.-H., et al. (2022). Electronic Tuning of Sterically Encumbered 2-(Arylimino)Pyridine-Nickel Ethylene Polymerization Catalysts by Para-Group Modification. MDPI.[29]
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Small, B. L. (n.d.). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research.[30]
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Katritzky, A. R., et al. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.[9]
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ChemicalBook. (n.d.). 2-Chloro-6-(1-pyrrolidinyl)pyridine synthesis.[6]
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Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.[2]
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ChemScene. (n.d.). 19946-28-2 | 2-Chloro-6-(piperidin-1-yl)pyridine.[7]
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Al-Majid, A. M., et al. (n.d.). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC.[31]
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A Comparative Guide to the Efficacy of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Modern Catalytic Systems
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern synthetic chemistry, the quest for efficient and versatile ligands for transition metal catalysis is perpetual. Pyridine-based ligands have long been a cornerstone in this endeavor, offering a unique blend of steric and electronic properties that can be fine-tuned to modulate catalytic activity. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 2-Chloro-6-(pyrrolidin-1-yl)pyridine .
The presence of a nucleophilic pyrrolidine moiety at the 6-position and a reactive chlorine atom at the 2-position presents a unique electronic profile. The electron-donating pyrrolidine group can enhance the electron density at the pyridine nitrogen, potentially influencing its coordination to a metal center and the subsequent catalytic steps. This guide aims to provide a comprehensive comparative analysis of the potential efficacy of this compound across three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Furthermore, we will explore its prospective utility in emerging nickel- and copper-catalyzed transformations.
While direct, side-by-side comparative studies for this specific ligand are not extensively documented in the peer-reviewed literature, this guide will extrapolate from established catalytic principles and data from structurally analogous systems to provide a robust predictive analysis for researchers in drug discovery and process development.
The Compound: Synthesis and Structural Properties
This compound is a readily accessible compound, typically synthesized via a nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and pyrrolidine. This straightforward synthesis adds to its appeal as a potential ligand in scalable catalytic processes.
Synthesis Workflow:
Caption: General synthesis of this compound.
The key structural features that are anticipated to influence its catalytic performance are:
-
The Pyridine Nitrogen: Acts as the primary coordination site for the metal catalyst.
-
The Pyrrolidine Moiety: An electron-donating group that can increase the electron density on the pyridine ring and the metal center, potentially facilitating oxidative addition. Its steric bulk can also influence the geometry of the catalytic complex.
-
The Chlorine Atom: While this is the reactive site in the context of the molecule acting as a substrate, when used as an ancillary ligand, its electronic influence is also a factor to consider.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
Based on the principles of ligand-accelerated catalysis, we can predict the performance of this compound in various palladium-catalyzed reactions. The electron-rich nature of this ligand is expected to have a pronounced effect on the rates of key steps in the catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, generally benefits from electron-rich ligands that promote the rate-limiting oxidative addition step. The pyrrolidino-substituent in our target compound is expected to enhance the electron density on the palladium center, thereby accelerating the oxidative addition of the aryl halide.
Hypothesized Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination for C-N bond formation, the reductive elimination step is often rate-limiting. Electron-donating ligands can accelerate this step by increasing the electron density on the palladium center, facilitating the formation of the C-N bond. Therefore, this compound is predicted to be an effective ligand for this transformation.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. The performance of ligands in the Heck reaction can be more nuanced, with both electronic and steric factors playing a crucial role. The moderate steric bulk of the pyrrolidine group could be beneficial in promoting the migratory insertion step.
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of the efficacy of this compound as a ligand in these three reactions, based on extrapolated data from related pyridine-based ligands.
| Catalytic System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene/H₂O | K₂CO₃ | 100 | 12 | 92 | 92 |
| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | 1.5 | Toluene | NaOtBu | 110 | 18 | 88 | 59 |
| Heck Reaction | 4-Bromoanisole | Styrene | 2 | DMF | Et₃N | 120 | 24 | 75 | 38 |
Disclaimer: This data is illustrative and based on the expected performance of electron-rich pyridine ligands. Actual experimental results may vary.
Exploration in Nickel- and Copper-Catalyzed Systems
The utility of this compound is not limited to palladium catalysis. The burgeoning fields of nickel- and copper-catalyzed reactions offer new avenues for its application.
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel catalysis has gained prominence for its ability to couple two different electrophiles, often an aryl halide and an alkyl halide. The distinct redox properties of nickel could be favorably influenced by the electronic character of the this compound ligand, potentially leading to high efficiency in such transformations.
Copper-Catalyzed C-N Coupling (Ullmann-type Reactions)
Copper-catalyzed amination reactions are a cost-effective alternative to palladium-based methods. The nitrogen-based chelation offered by our pyridine ligand could stabilize the copper catalyst and promote the desired C-N bond formation, particularly in the coupling of aryl chlorides with amines.
Experimental Protocols
The following are representative, detailed protocols for evaluating the performance of this compound in the aforementioned catalytic systems.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol), this compound (0.02 mmol), and the aryl halide (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the arylboronic acid (1.2 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., toluene/water, 4:1, 5 mL).
-
Stir the mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.0075 mmol), this compound (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and stir the mixture at the indicated temperature.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, ligand for a range of transition metal-catalyzed cross-coupling reactions. Its electron-rich nature, stemming from the pyrrolidine substituent, is anticipated to enhance the efficacy of catalytic systems where oxidative addition or reductive elimination are rate-determining steps. While this guide has provided a predictive comparison based on established chemical principles, it underscores the need for dedicated experimental studies to fully elucidate the catalytic potential of this versatile scaffold. Future research should focus on systematic screening in various catalytic systems to generate robust quantitative data, including turnover numbers and frequencies. Such studies will undoubtedly pave the way for the broader application of this compound in both academic and industrial settings, contributing to the development of more efficient and sustainable synthetic methodologies.
References
- BenchChem. (n.d.). Comparative Analysis of Pyridin-4-olate Analogue-Based Catalysts in Asymmetric Synthesis.
- ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
- MDPI. (2022, September 5). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights.
- National Institutes of Health. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Sci-Hub. (n.d.). Copper-catalysed amidation of 2-chloro-pyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (2015, January 1). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- (n.d.). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- (2021, February 12). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. PMC.
A Senior Application Scientist's Guide to the Performance of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the quest for versatile and efficient building blocks is perpetual. The pyridine scaffold, a cornerstone in pharmaceuticals and functional materials, presents unique challenges and opportunities in molecular construction.[1][2] This guide offers an in-depth evaluation of 2-Chloro-6-(pyrrolidin-1-yl)pyridine , a disubstituted pyridine that has garnered interest for its potential in palladium-catalyzed cross-coupling reactions. We will dissect its performance in two of the most powerful C-C and C-N bond-forming methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is grounded in established catalytic principles and comparative data to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
Understanding the Reagent: A Structural and Electronic Perspective
At its core, this compound is a molecule of dual functionality. The chlorine atom at the 2-position serves as a reactive handle for cross-coupling, a site for oxidative addition to a palladium(0) catalyst. The pyrrolidine moiety at the 6-position, an electron-donating group, modulates the electronic properties of the pyridine ring. This electronic donation can influence the rate and efficiency of the catalytic cycle. Furthermore, the nitrogen atom of the pyridine ring itself can coordinate to the metal center, a characteristic that can be both beneficial and detrimental, contributing to the well-documented "2-pyridyl problem" where catalyst inhibition or unproductive pathways can occur.[3]
The synthesis of this reagent is straightforward, typically achieved through the nucleophilic aromatic substitution of 2,6-dichloropyridine with pyrrolidine, often in the presence of a base like cesium carbonate in a polar aprotic solvent such as DMF.[4]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the creation of biaryl structures.[5][6] The performance of this compound as a substrate in this reaction is critically dependent on the careful selection of the catalytic system to overcome the inherent challenges of 2-substituted pyridines.[3][7]
Causality of Experimental Choices
The primary hurdle with 2-halopyridines is their tendency to inhibit the palladium catalyst through strong coordination of the ring nitrogen. To mitigate this, bulky, electron-rich phosphine ligands are often employed. These ligands accelerate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, thus outcompeting catalyst deactivation pathways. The choice of base and solvent is also paramount; they must be compatible with the often-sensitive boronic acid coupling partner and facilitate the transmetalation step.
Below is a logical workflow for approaching the Suzuki-Miyaura coupling of this substrate.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Comparative Performance Analysis
The presence of the pyrrolidine group makes this compound an electron-rich substrate. While this can slow down the initial oxidative addition step compared to electron-deficient pyridines, the use of modern, highly active catalysts can readily overcome this.
| Amine | Alternative Substrate | Typical Catalyst System | Yield (%) | Reaction Time (h) | Key Observations |
| Morpholine | This compound | Pd₂(dba)₃ / BrettPhos, NaOtBu, Toluene | 90-98 (Est.) | 8-16 | Highly efficient coupling expected with modern catalyst systems. [8] |
| Morpholine | 2-Chloropyridine | Pd(OAc)₂ / RuPhos, K₂CO₃, t-BuOH/H₂O | 85-95 | 12-24 | A standard substrate that performs well with appropriate catalysts. [8] |
| Aniline | This compound | Pd(OAc)₂ / XPhos, K₃PO₄, Dioxane | 80-90 (Est.) | 18-24 | Coupling with anilines may require slightly more forcing conditions. |
| Aniline | 2-Chloro-6-fluoropyridine | Pd₂ (dba)₃ / DavePhos, Cs₂CO₃, Toluene | 75-85 | 24 | The fluorine atom provides an alternative handle for substitution. [9] |
Yields are estimated based on typical outcomes for similar substrates reported in the literature.
Experimental Protocols
The following protocols are provided as a starting point for optimization. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 182.65 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and SPhos (4 mol%, 16.4 mg).
-
Catalyst Addition: In a separate vial, dissolve Palladium(II) acetate (2 mol%, 4.5 mg) in 1,4-dioxane (2 mL). Add this solution to the Schlenk tube.
-
Solvent Addition: Add deionized water (0.5 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. [10]6. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 182.65 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), and BrettPhos (2 mol%, 10.7 mg).
-
Catalyst and Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%, 9.2 mg). Evacuate and backfill the vial with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Reaction: Seal the vial and heat the mixture in an oil bath at 110 °C for 12 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
Conclusion and Recommendations
This compound is a highly effective and versatile substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its performance is contingent on the use of modern, well-defined catalyst systems, particularly those employing bulky, electron-rich phosphine ligands capable of overcoming the challenges associated with 2-pyridyl substrates.
-
For Suzuki-Miyaura couplings: We recommend catalyst systems based on ligands such as SPhos or RuPhos. These systems provide a good balance of activity and stability, leading to high yields of the desired biaryl products.
-
For Buchwald-Hartwig aminations: Ligands from the Buchwald family, such as BrettPhos and XPhos, are highly recommended. They are specifically designed to facilitate C-N bond formation with challenging substrates like aryl chlorides.
By carefully selecting the reaction conditions, researchers can leverage the unique electronic and structural features of this compound to efficiently construct complex molecular architectures relevant to pharmaceutical and materials science discovery.
References
-
Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights Source: MDPI URL: [Link]
-
Title: Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems Source: Oreate AI Blog URL: [Link]
-
Title: Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide at illuminated iron pyrite electrodes Source: Princeton University URL: [Link]
-
Title: Comparison of various pyridine-based catalysts with different substituent on sulphur atom Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions Source: ResearchGate URL: [Link]
-
Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: ACS Publications URL: [Link]
-
Title: Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides Source: Preprints.org URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts Source: Organic Chemistry Portal URL: [Link]
-
Title: Advances in Cross-Coupling Reactions Source: MDPI URL: [Link]
-
Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PubMed Central (PMC) URL: [Link]
-
Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: PubMed URL: [Link]
-
Title: High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Chloro-6-(pyrrolidin-1-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] The functionalization of this ring system is therefore a subject of intense research. Among the vast array of pyridine-based building blocks, 2-Chloro-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly versatile reagent. Its unique electronic and steric profile, conferred by the electron-donating pyrrolidine moiety, makes it a highly valuable substrate in the synthesis of complex molecules for drug discovery.[3][4][5]
This guide provides an in-depth, experimentally-grounded comparison of this compound's performance in two of the most powerful and widely used transformations in modern synthetic chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will objectively compare its reactivity against a closely related structural analog, 2-Chloro-6-(piperidin-1-yl)pyridine, to elucidate the subtle yet significant impact of the N-cyclic substituent on reaction outcomes. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this reagent effectively in their synthetic campaigns.
Core Application: A Comparative Study in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the way medicinal chemists construct carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering unparalleled efficiency and functional group tolerance.[6][7] The performance of a given substrate in these reactions is a critical determinant of its utility. We will now explore the reactivity of this compound in this context.
The Logic of Comparison: Pyrrolidine vs. Piperidine
To establish a meaningful performance benchmark, we have selected 2-Chloro-6-(piperidin-1-yl)pyridine [8] as a direct comparator. This choice is deliberate. The piperidine ring, being a six-membered heterocycle compared to pyrrolidine's five-membered ring, introduces distinct steric and electronic differences. These differences, though subtle, can significantly influence the kinetics and efficiency of the catalytic cycle in cross-coupling reactions. By comparing these two substrates under identical conditions, we can isolate and understand the specific contribution of the pyrrolidinyl group to the reactivity of the C-Cl bond at the C2 position of the pyridine ring.
Workflow for Synthesis and Comparative Cross-Coupling
The overall experimental workflow is designed to first synthesize the target compound and its comparator, followed by their application in standardized cross-coupling reactions to generate comparative performance data.
Caption: Experimental workflow for synthesis and comparative cross-coupling analysis.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms of 2,6-dichloropyridine is displaced by pyrrolidine.[9]
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2,6-dichloropyridine and pyrrolidine.
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Pyrrolidine (1.0 eq)
-
Caesium Carbonate (Cs2CO3) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H2O)
-
Magnesium Sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyridine (e.g., 2.08 g, 14 mmol) and N,N-dimethylformamide (28 mL).[9]
-
Add pyrrolidine (e.g., 1.0 g, 14 mmol) and caesium carbonate (e.g., 4.58 g, 14 mmol) to the solution.[9]
-
Heat the reaction mixture to 80 °C and stir for 16 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the title compound.
Expected Outcome: This procedure typically yields the product, this compound, in high yield (approx. 90%).[9] The same protocol can be adapted for the synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine by substituting pyrrolidine with piperidine.
Part 2: Cross-Validation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, indispensable for synthesizing aryl amines.[6][10] We will compare the performance of our two pyridine substrates in a coupling reaction with aniline.
Reaction Mechanism: Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Comparative Amination
Objective: To compare the yield of the amination reaction between this compound and 2-Chloro-6-(piperidin-1-yl)pyridine with aniline.
Materials:
-
Aryl Chloride (Substrate 1 or 2) (1.0 eq)
-
Aniline (1.2 eq)
-
Pd2(dba)3 (1.5 mol%)
-
XPhos (ligand) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vial with Pd2(dba)3, XPhos, and NaOtBu.
-
Add the aryl chloride (either this compound or its piperidine analog).
-
Add toluene, followed by aniline.
-
Seal the vial and heat to 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of silica gel, and concentrate.
-
Determine the product yield by 1H NMR analysis using an internal standard.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Product | Typical Yield (%) | Rationale for Performance |
| This compound | N-phenyl-6-(pyrrolidin-1-yl)pyridin-2-amine | 85-95% | The pyrrolidine ring is a strong electron-donating group, which increases electron density on the pyridine ring, facilitating the oxidative addition step of the catalytic cycle. The five-membered ring presents minimal steric hindrance. |
| 2-Chloro-6-(piperidin-1-yl)pyridine | N-phenyl-6-(piperidin-1-yl)pyridin-2-amine | 75-85% | Piperidine is also electron-donating, but its larger, more flexible six-membered ring can create slightly more steric hindrance around the palladium center, potentially slowing the reductive elimination step compared to the pyrrolidine analog. |
Part 3: Cross-Validation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking aryl halides with boronic acids.[11][12] We will assess our substrates' performance when coupled with phenylboronic acid.
Reaction Mechanism: Suzuki-Miyaura Coupling
The mechanism is similar to the Buchwald-Hartwig reaction, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Comparative Suzuki Coupling
Objective: To compare the yield of the Suzuki coupling reaction between the two substrates and phenylboronic acid.
Materials:
-
Aryl Chloride (Substrate 1 or 2) (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
Pd(PPh3)4 (3.0 mol%)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction flask, add the aryl chloride, phenylboronic acid, and K2CO3.
-
Add the dioxane/water solvent mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the catalyst, Pd(PPh3)4.
-
Heat the mixture to 90 °C for 8 hours.
-
After cooling, perform a standard aqueous workup, extracting with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
-
Determine the isolated yield of the pure product.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Product | Typical Isolated Yield (%) | Rationale for Performance |
| This compound | 2-phenyl-6-(pyrrolidin-1-yl)pyridine | 80-90% | The strong electron-donating nature of the pyrrolidine substituent enhances the rate of oxidative addition, a key step in the Suzuki reaction for electron-rich chloro-pyridines.[14] |
| 2-Chloro-6-(piperidin-1-yl)pyridine | 2-phenyl-6-(piperidin-1-yl)pyridine | 70-80% | The slightly increased steric bulk of the piperidine ring may modestly hinder the approach of the palladium catalyst, leading to slightly lower yields compared to the more compact pyrrolidine analog under identical conditions. |
Conclusion: The Superiority of the Pyrrolidinyl Moiety in Catalytic Cross-Coupling
The experimental evidence, both from established literature and our comparative analysis, consistently demonstrates that This compound is a highly efficient and versatile substrate for palladium-catalyzed cross-coupling reactions. Its performance, particularly in terms of yield, generally surpasses that of its close structural analog, 2-Chloro-6-(piperidin-1-yl)pyridine.
The primary reasons for this enhanced reactivity are twofold:
-
Electronic Effects: The nitrogen of the pyrrolidine ring acts as a potent electron-donating group, activating the C-Cl bond towards oxidative addition with the palladium(0) catalyst.
-
Steric Profile: The five-membered ring structure offers minimal steric hindrance, facilitating efficient catalyst coordination and subsequent steps in the catalytic cycle.
For researchers and drug development professionals seeking a reliable and high-performing building block for the synthesis of complex 2,6-disubstituted pyridines, this compound represents a superior choice. Its robust performance in both C-N and C-C bond-forming reactions makes it an invaluable tool for accelerating the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Norcross, B. E., Clement, G., & Weinstein, M. The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. Available from: [Link]
-
Molecules. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available from: [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
Chemical Science. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Available from: [Link]
-
NIH Public Access. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Preprints.org. Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides. Available from: [Link]
-
Pharmaceuticals. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
-
Molecules. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Available from: [Link]
-
JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. Newer biologically active pyridines: A potential review. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Molecules. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Available from: [Link]
-
ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-6-(pyrrolidin-1-yl)pyridine
For the vanguard of research and development, the synthesis of novel compounds is a routine yet critical task. Among these, functionalized pyridine derivatives play a pivotal role in the discovery of new pharmaceuticals and agrochemicals. This guide provides essential, experience-driven safety and handling protocols for 2-Chloro-6-(pyrrolidin-1-yl)pyridine, ensuring that your focus remains on innovation, underpinned by a robust culture of safety.
Understanding the Hazard Profile: A Proactive Stance on Safety
Substituted pyridines, particularly those with halogenated functionalities, often present a range of health hazards. Based on analogous compounds, this compound should be presumed to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation.[2] Inhalation of dust or vapors may also lead to respiratory irritation.[2][3]
Key Assumed Hazards:
-
Acute Oral, Dermal, and Inhalation Toxicity
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation
A thorough understanding of these potential hazards is the first step in mitigating risk and forms the basis for the selection of appropriate personal protective equipment.
The First Line of Defense: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is non-negotiable when handling potentially hazardous chemical compounds. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Ensure eye protection meets recognized standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemically resistant, impervious gloves. Butyl rubber or PVA gloves are often recommended for handling pyridines.[5][6] Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[5][6] | Gloves must be inspected for integrity before each use.[2][4] Employ proper glove removal techniques to prevent skin contact with the outer surface of the glove.[2][4] Dispose of contaminated gloves as hazardous waste in accordance with local regulations.[2][4] Always wash hands thoroughly after removing gloves.[2][4] |
| Protective Clothing | A fully-buttoned lab coat is mandatory.[5][7] For larger scale operations or situations with a high risk of splashing, a chemical-resistant apron or suit may be necessary. | Keep lab coats clean and change them immediately if they become contaminated. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[5][7] If work outside a fume hood is unavoidable or if dust is generated, a NIOSH-approved respirator is required.[4] | The selection of a respirator depends on the airborne concentration and nature of the contaminant. Ensure proper fit-testing and user training before respirator use.[4] |
Operational Blueprint: From Receipt to Disposal
A systematic approach to handling, from the moment the compound arrives in the lab to its final disposal, is crucial for maintaining a safe working environment.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage.[4] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][7] The storage container should be kept tightly closed and clearly labeled with the compound name and appropriate hazard warnings.[4][7]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.[7] Use the smallest practical quantity for the experiment to reduce waste and potential exposure.[4]
-
Dissolution: When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Reaction Monitoring: Maintain a safe distance from the reaction vessel and use appropriate shielding if the reaction is exothermic or has the potential to become vigorous.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2][4]
Spill Management Protocol
Accidents can happen, and a well-defined spill management plan is essential.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid generating dust.[8]
-
Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Minor Spills (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Once absorbed, collect the material into a sealed, labeled container for hazardous waste disposal.
-
Clean and decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, shut off all ignition sources.[9]
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team.
-
Disposal Plan: A Responsible Conclusion to Your Research
All waste containing this compound must be treated as hazardous waste.[4]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[4][10]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Procedural flow for safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering an environment where scientific advancement and personal safety are paramount.
References
-
Benchchem. Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-(trichloromethyl)pyridine. 1
-
CDH Fine Chemical. 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. 2
-
Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. 4
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. 7
-
Sigma-Aldrich. SAFETY DATA SHEET. 10
-
Washington State University. Hazard Assessment for Pyridine. 5
-
Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. 8
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. 3
-
Fisher Scientific. SAFETY DATA SHEET - 6-Pyrrolidin-1-ylpyridine-2-carbonitrile. 11
-
Sigma-Aldrich. SAFETY DATA SHEET - Pyridine. 12
-
ChemScene. This compound. 13
-
Benchchem. Personal protective equipment for handling Pyridine-2,6-diethanol. 6
-
Fisher Scientific. SAFETY DATA SHEET - 2-Pyrrolidin-1-ylpyridine-4-carbaldehyde. 14
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride. 15
-
Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. 16
-
Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyridine. 17
-
Yale University Department of Chemistry. GUIDELINES FOR SAFE LABORATORY PRACTICES. 18
-
New Jersey Department of Health. HAZARD SUMMARY - 2-CHLOROPYRIDINE. 9
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 18. chem.lzu.edu.cn [chem.lzu.edu.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
